Product packaging for Atopaxar hydrobromide(Cat. No.:CAS No. 943239-67-6)

Atopaxar hydrobromide

Cat. No.: B8023607
CAS No.: 943239-67-6
M. Wt: 608.5 g/mol
InChI Key: UNMBLVOFOAGGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atopaxar hydrobromide is a useful research compound. Its molecular formula is C29H39BrFN3O5 and its molecular weight is 608.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39BrFN3O5 B8023607 Atopaxar hydrobromide CAS No. 943239-67-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBLVOFOAGGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BrFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915664
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474550-69-1, 943239-67-6
Record name Atopaxar hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOPAXAR HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atopaxar Hydrobromide: A Technical Deep Dive into PAR-1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of atopaxar hydrobromide, an investigational, orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). This document details the mechanism of action, preclinical and clinical data, and experimental methodologies related to atopaxar's development.

Core Concepts: PAR-1 and Thrombin Signaling

Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor that plays a pivotal role in thrombosis.[1] Thrombin, the most potent activator of platelets, cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a "tethered ligand."[1] This tethered ligand then binds to the receptor, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1]

Atopaxar is a small molecule inhibitor that competitively and reversibly binds to the PAR-1 receptor, preventing its activation by thrombin.[2][3] This targeted antagonism is designed to inhibit the primary pathway of thrombin-induced platelet activation without interfering with other hemostatic pathways, potentially offering a favorable balance between antithrombotic efficacy and bleeding risk.[4]

Chemical and Pharmacological Properties

This compound is the hydrobromide salt of atopaxar.

PropertyValue
Chemical Name 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone hydrobromide
Molecular Formula C29H38FN3O5 · HBr
Molecular Weight 608.54 g/mol

Signaling Pathway of PAR-1

The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade. This process is primarily mediated through the coupling of the activated receptor to heterotrimeric G proteins, specifically Gq and G12/13.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) (Tethered Ligand Exposed) PAR1_inactive->PAR1_active Activation Gq Gq PAR1_active->Gq Activates G1213 G12/13 PAR1_active->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation RhoA RhoA RhoGEF->RhoA Activates RhoA->Platelet_Activation Atopaxar Atopaxar Atopaxar->PAR1_inactive

Caption: PAR-1 Signaling Pathway and Atopaxar Inhibition.

Preclinical Studies

The antithrombotic and antiplatelet effects of atopaxar were evaluated in several preclinical models.

Experimental Protocol: Photochemically Induced Thrombosis (PIT) Model in Guinea Pigs

A widely used model to assess in vivo antithrombotic activity is the photochemically induced thrombosis model.

Methodology:

  • Animal Model: Male Hartley guinea pigs.

  • Anesthesia: Animals are anesthetized.

  • Surgical Preparation: The femoral artery is isolated.

  • Photosensitizing Agent: Rose bengal (10 mg/kg) is administered intravenously.[5]

  • Thrombus Induction: The isolated femoral artery is irradiated with a green light (540 nm wavelength) to induce endothelial injury and subsequent thrombus formation.[5]

  • Drug Administration: Atopaxar is administered orally prior to the induction of thrombosis.

  • Endpoint: The primary endpoint is the time to complete occlusion of the femoral artery.[5]

Preclinical Efficacy Data
ModelAtopaxar DoseOutcomeReference
Photochemically Induced Thrombosis (Guinea Pig)30 mg/kg1.8-fold prolongation in time to occlusion[5]
100 mg/kg2.4-fold prolongation in time to occlusion[5]

Clinical Development: The LANCELOT Phase II Program

The clinical development of atopaxar centered around the LANCELOT (Lessons from ANtagonizing the CELlular effects Of Thrombin) phase II clinical trial program, which evaluated the safety and efficacy of atopaxar in patients with acute coronary syndromes (ACS) and stable coronary artery disease (CAD).

LANCELOT-ACS Trial

This trial assessed the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.[2][6]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[2][6]

  • Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction (NSTEMI).[2][6]

  • Treatment Arms:

    • Placebo

    • Atopaxar 400 mg loading dose, followed by 50 mg daily

    • Atopaxar 400 mg loading dose, followed by 100 mg daily

    • Atopaxar 400 mg loading dose, followed by 200 mg daily

  • Duration: 12 weeks of treatment.[6]

  • Primary Endpoint: Major bleeding according to the CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) criteria.[6]

Quantitative Efficacy and Safety Data (LANCELOT-ACS)

EndpointPlacebo (n=138)Combined Atopaxar (n=455)p-valueReference
Efficacy
CV Death, MI, or Stroke5.6%3.3%0.20[2][4]
CV Death, MI, Stroke, or Recurrent Ischemia7.8%8.0%0.93[2][4]
Holter-Detected Ischemia (at 48 hours)28.1%18.7%0.02[7]
Safety
CURE Major or Minor Bleeding2.2%3.1%0.63[2][4]
CURE Major Bleeding0%1.8%0.12[2][4]
TIMI Major or Minor Bleeding10.1%9.2%0.77[4]
LANCELOT-CAD Trial

This trial evaluated the safety and tolerability of atopaxar in patients with stable coronary artery disease.[3]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[3]

  • Patient Population: 720 patients with high-risk, stable CAD.[3]

  • Treatment Arms:

    • Placebo

    • Atopaxar 50 mg daily

    • Atopaxar 100 mg daily

    • Atopaxar 200 mg daily

  • Duration: 24 weeks of treatment.[3]

  • Primary Endpoint: Bleeding events according to CURE and TIMI (Thrombolysis in Myocardial Infarction) classifications.[3]

Quantitative Efficacy and Safety Data (LANCELOT-CAD)

EndpointPlacebo (n=179)Combined Atopaxar (n=541)p-valueReference
Efficacy
MACE (CV Death, MI, Stroke, Recurrent Ischemia)4.6%2.6%0.20[4]
Safety
CURE Any Bleeding0.6%3.9%0.03[3]
TIMI Any Bleeding6.8%10.3%0.17[3]

Key Experimental Methodologies

Platelet Aggregation Assays

Light Transmission Aggregometry (LTA):

LTA is the gold standard for assessing platelet function. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.

  • Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.

  • Aggregation Measurement: PRP is placed in a cuvette in an aggregometer. An agonist is added, and the change in light transmission is recorded over time as platelets aggregate.

  • Agonist: In the LANCELOT trials, platelet aggregation was induced using thrombin receptor–activating peptide (TRAP) at a concentration of 15 µM.[6]

LTA_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_Low Low-Speed Centrifugation Blood_Collection->Centrifuge_Low PRP Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High High-Speed Centrifugation Centrifuge_Low->Centrifuge_High Remaining Sample Aggregometer Aggregometer PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Aggregometer Reference Add_Agonist Add TRAP (15 µM) Aggregometer->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Result Inhibition of Platelet Aggregation (%) Measure_Aggregation->Result

Caption: Light Transmission Aggregometry (LTA) Workflow.

Holter Monitoring for Myocardial Ischemia

Continuous electrocardiogram (ECG) monitoring, or Holter monitoring, is used to detect transient myocardial ischemia, which may be asymptomatic.

Protocol:

  • Device Application: A portable Holter monitor with multiple leads is attached to the patient's chest.

  • Data Recording: The device continuously records the ECG for a specified period (e.g., 48 hours).

  • Data Analysis: The recorded ECG data is analyzed for ischemic changes.

  • Ischemia Definition: An episode of ischemia is typically defined as a transient ST-segment depression of ≥1.0 mm from baseline, lasting for at least one minute.[8] In the LANCELOT-ACS trial, ECG changes compatible with ischemia included ST depression of at least 1 mm in two contiguous leads.[6]

Summary and Future Directions

Atopaxar demonstrated potent and rapid inhibition of PAR-1 mediated platelet aggregation in clinical trials.[6][7] In patients with ACS, atopaxar significantly reduced early myocardial ischemia detected by Holter monitoring without a significant increase in major bleeding.[2] However, dose-dependent increases in liver transaminases and QTc prolongation were observed.[2][3] The development of atopaxar was ultimately discontinued. Despite this, the study of atopaxar and other PAR-1 antagonists has provided valuable insights into the role of thrombin in thrombosis and the potential for targeted antiplatelet therapies.

References

Atopaxar Hydrobromide for Antiplatelet Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of atopaxar hydrobromide, an investigational antiplatelet agent. The document details its mechanism of action, summarizes key clinical trial data, and outlines relevant experimental protocols, offering a valuable resource for professionals in the field of thrombosis and hemostasis research.

Core Mechanism of Action: PAR-1 Antagonism

Atopaxar is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a crucial role in thrombin-mediated platelet activation.[1][2] Thrombin, the most potent platelet agonist, cleaves the N-terminal domain of the PAR-1 receptor, exposing a new "tethered ligand" that binds to the receptor and initiates intracellular signaling.[1] Atopaxar competitively inhibits this binding, thereby blocking downstream signaling pathways that lead to platelet shape change, granule secretion, and aggregation.[1][3]

Signaling Pathway of PAR-1 and Inhibition by Atopaxar

The activation of PAR-1 by thrombin initiates a cascade of intracellular events through the coupling of heterotrimeric G proteins. Atopaxar's antagonism of PAR-1 effectively blocks these downstream signaling pathways.

PAR1_Signaling_Pathway Thrombin Thrombin Cleavage Receptor Cleavage Thrombin->Cleavage PAR1 PAR-1 Receptor Atopaxar Atopaxar Atopaxar->Block Cleavage->PAR1 TetheredLigand Tethered Ligand Activation Cleavage->TetheredLigand Gq Gq TetheredLigand->Gq G1213 G12/13 TetheredLigand->G1213 PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC PlateletActivation Platelet Aggregation & Granule Release Ca2->PlateletActivation PKC->PlateletActivation RhoA->PlateletActivation Block->TetheredLigand

Caption: Atopaxar's inhibition of the PAR-1 signaling pathway in platelets.

Preclinical Research and Findings

Preclinical studies in animal models were instrumental in characterizing the antiplatelet and antithrombotic effects of atopaxar.

In Vitro and In Vivo Pharmacology

In preclinical evaluations, atopaxar demonstrated potent antiplatelet and antithrombotic effects. Notably, these effects were achieved without a significant prolongation of bleeding time in relevant animal models.[1]

Rat Model of Neointimal Hyperplasia

Atopaxar was investigated in a rat model of balloon-injury-induced intimal thickening to assess its effects on vascular smooth muscle cell (SMC) proliferation, a key process in restenosis.[4]

Table 1: Preclinical Data on Atopaxar

ParameterModel SystemKey FindingsReference
SMC Proliferation Rat Aortic SMCsIC₅₀ of 0.16 µM for thrombin-induced proliferation and 0.038 µM for TRAP-induced proliferation.[4]
SMC Proliferation Human Aortic SMCsIC₅₀ of 0.028 µM and 0.079 µM for thrombin-induced proliferation at 0.3 and 3 units/ml, respectively.[4]
Neointimal Formation Rat Balloon-Injured Arterial ModelRepeated oral administration of 30 mg/kg once daily for 16 days significantly reduced neointimal formation.[4]

Clinical Development: Phase II Trials

Atopaxar has undergone Phase II clinical evaluation in two key trials: LANCELOT-ACS (in patients with acute coronary syndromes) and LANCELOT-CAD (in patients with high-risk coronary artery disease).

LANCELOT-ACS Trial

This multicenter, randomized, double-blind, placebo-controlled trial evaluated the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.[5]

Table 2: LANCELOT-ACS Trial - Bleeding Outcomes (CURE Classification)

Bleeding EventPlacebo (n=142)Atopaxar 50 mg (n=156)Atopaxar 100 mg (n=157)Atopaxar 200 mg (n=148)Combined Atopaxar (n=461)P-value (Combined vs. Placebo)
Major or Minor 2.17%1.3%5.8%2.1%3.08%0.63
Major 0%1.3%2.6%1.4%1.8%0.12

Table 3: LANCELOT-ACS Trial - Efficacy Outcomes

Efficacy EndpointPlacebo (n=142)Combined Atopaxar (n=461)P-value
CV Death, MI, or Stroke 5.63%3.25%0.20
CV Death, MI, Stroke, or Recurrent Ischemia 7.75%8.03%0.93
Holter-Detected Ischemia at 48h (Relative Risk) -0.670.02
LANCELOT-CAD Trial

This trial assessed the safety and tolerability of prolonged atopaxar therapy in subjects with a history of high-risk coronary artery disease.[6]

Table 4: LANCELOT-CAD Trial - Bleeding Outcomes

Bleeding ClassificationBleeding EventPlacebo (n=176)Atopaxar 50 mg (n=178)Atopaxar 100 mg (n=184)Atopaxar 200 mg (n=182)Combined Atopaxar (n=544)P-value (Trend)
CURE Overall0.6%3.9%1.7%5.9%3.9%0.01
TIMI Overall6.8%9.9%8.1%12.9%10.3%0.07

Table 5: LANCELOT-CAD Trial - Major Adverse Cardiac Events (MACE)

MACE EndpointPlacebo (n=176)Combined Atopaxar (n=544)
CV Death, MI, Stroke, or Refractory Ischemia 4.6%2.6%

Experimental Protocols

TRAP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a standard method to assess the efficacy of PAR-1 antagonists.

Objective: To measure the extent of platelet aggregation in response to a PAR-1 agonist, Thrombin Receptor-Activating Peptide (TRAP), and the inhibitory effect of atopaxar.

Methodology:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which serves as a blank.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.

  • Assay Procedure:

    • Pipette a specific volume of PRP into a cuvette with a stir bar.

    • Incubate at 37°C for a defined period.

    • Add the test compound (atopaxar or vehicle control) and incubate.

    • Add TRAP to induce platelet aggregation.

    • Measure the change in light transmission over time using a platelet aggregometer.

LTA_Workflow Start Start BloodCollection Whole Blood Collection (3.2% Sodium Citrate) Start->BloodCollection Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) BloodCollection->Centrifuge1 Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g) BloodCollection->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP AdjustCount Adjust Platelet Count in PRP PRP->AdjustCount PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->AdjustCount IncubatePRP Incubate PRP at 37°C AdjustCount->IncubatePRP AddCompound Add Atopaxar or Vehicle IncubatePRP->AddCompound AddTRAP Add TRAP AddCompound->AddTRAP Measure Measure Light Transmission AddTRAP->Measure End End Measure->End

Caption: Workflow for a TRAP-induced platelet aggregation assay.
Holter Monitoring for Myocardial Ischemia

Continuous electrocardiographic (ECG) monitoring is used to detect transient myocardial ischemia.

Objective: To identify episodes of ST-segment depression, indicative of myocardial ischemia, over a prolonged period.

Methodology:

  • Patient Preparation: Prepare the patient's skin by cleaning with alcohol to ensure good electrode contact.

  • Electrode Placement: Attach electrodes to the patient's chest in the standard 12-lead configuration.

  • Device Connection: Connect the electrodes to a portable Holter monitor.

  • Monitoring Period: The patient wears the monitor for a specified period (e.g., 48 hours), during which they maintain a diary of activities and symptoms.

  • Data Analysis: After the monitoring period, the recorded ECG data is downloaded and analyzed for ST-segment changes, arrhythmias, and heart rate variability.

Holter_Monitoring_Workflow Start Start PatientPrep Patient Preparation (Skin Cleaning) Start->PatientPrep ElectrodePlacement 12-Lead Electrode Placement PatientPrep->ElectrodePlacement DeviceConnection Connect to Holter Monitor ElectrodePlacement->DeviceConnection Monitoring Continuous ECG Monitoring (e.g., 48 hours) DeviceConnection->Monitoring PatientDiary Patient Diary of Activities & Symptoms Monitoring->PatientDiary DataDownload Download ECG Data Monitoring->DataDownload DataAnalysis Analyze for ST-Segment Changes, Arrhythmias, HRV DataDownload->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Holter monitoring to detect myocardial ischemia.

Adverse Events and Safety Profile

In Phase II trials, atopaxar was generally well-tolerated. However, some adverse events were noted:

  • Bleeding: A trend towards increased minor bleeding was observed with atopaxar compared to placebo, particularly at higher doses.[6] There was no significant increase in major bleeding.[6]

  • Liver Function: Dose-dependent, transient elevations in liver transaminases were observed.

  • QTc Prolongation: A dose-dependent prolongation of the QTc interval was noted, without apparent clinical complications.[6]

Conclusion

This compound is a PAR-1 antagonist that has demonstrated potent antiplatelet effects in both preclinical and clinical studies. The Phase II clinical trial program has provided valuable data on its safety and efficacy profile. While the development of atopaxar has been discontinued, the research provides important insights into the therapeutic potential of PAR-1 antagonism in the management of atherothrombotic diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in this class of antiplatelet agents.

References

Atopaxar Hydrobromide: A Technical Guide to Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for atopaxar hydrobromide (formerly E5555), a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1). The information presented herein is collated from publicly available scientific literature and is intended to serve as a detailed resource for professionals in the field of drug development and cardiovascular research.

Core Mechanism of Action

Atopaxar selectively targets the PAR-1 receptor, the primary thrombin receptor on human platelets. Thrombin, the most potent activator of platelets, cleaves the N-terminus of the PAR-1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop. This event triggers G-protein-coupled signaling cascades, leading to platelet shape change, degranulation, and aggregation, which are critical steps in thrombus formation.[1][2]

Atopaxar functions as a non-competitive antagonist, binding to PAR-1 at or near the tethered ligand binding site.[3][4] This binding allosterically prevents the conformational changes required for receptor activation, thereby inhibiting thrombin-mediated platelet signaling and subsequent aggregation.[1] A key characteristic of atopaxar is its reversibility, which allows for a more controlled antiplatelet effect compared to irreversible inhibitors.[5][6]

atopaxar_mechanism_of_action cluster_platelet Platelet Membrane cluster_activation Activation Cascade Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleaves & Activates G_Protein G-Protein Signaling (Gq, G12/13) PAR1->G_Protein Conformational Change Atopaxar Atopaxar Atopaxar->PAR1 Reversibly Binds & Inhibits Aggregation Platelet Aggregation G_Protein->Aggregation Initiates

Caption: Atopaxar's mechanism of action on the PAR-1 signaling pathway.

Pharmacodynamic Profile

The pharmacodynamic properties of atopaxar have been characterized through a series of in vitro and ex vivo studies assessing its ability to inhibit platelet aggregation.

In Vitro Platelet Inhibition

Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation. Its effect is highly specific to the thrombin pathway, with minimal impact on platelet activation induced by other agonists like ADP or collagen.[1][7]

Table 1: In Vitro Inhibitory Activity of Atopaxar

AssayTarget/AgonistEndpointResultCitation
Radioligand Binding AssayPAR-1 on human platelet membranesIC₅₀19 nM (0.019 µM)[5]
Platelet AggregationThrombin Receptor-Activating Peptide (TRAP)IC₅₀64 nM[7]
Platelet AggregationADP% Inhibition (at 20-100 ng/mL)10-15%[1][7]
Platelet AggregationCollagen% Inhibition (at 20-100 ng/mL)10-15%[1][7]
Experimental Protocol: In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibitory effect of atopaxar on platelet aggregation induced by various agonists.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells.

  • Incubation: Aliquots of PRP are incubated with escalating concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a specific agonist, such as Thrombin Receptor-Activating Peptide (TRAP), ADP, or collagen, to the PRP samples in an aggregometer cuvette.

  • Measurement: Light transmission aggregometry is used to measure the change in light transmittance through the PRP suspension as platelets aggregate. The maximum aggregation percentage is recorded over a set time (e.g., 5-10 minutes).

  • Data Analysis: The percentage inhibition of aggregation at each atopaxar concentration is calculated relative to the vehicle control. The IC₅₀ value, the concentration of atopaxar that produces 50% inhibition, is determined by non-linear regression analysis of the concentration-response curve.

Preclinical Efficacy in Animal Models

The antithrombotic efficacy of atopaxar has been evaluated in various animal models, demonstrating its potential to prevent thrombosis without significantly impacting hemostasis.

In Vivo Antithrombotic Activity

Preclinical studies in guinea pigs and rats have established the in vivo efficacy of atopaxar in preventing arterial thrombosis and neointimal hyperplasia.

Table 2: Efficacy of Atopaxar in Preclinical Animal Models

Animal ModelSpeciesAtopaxar Dose (Oral)Key FindingCitation
Photochemically-Induced Thrombosis (PIT)Guinea Pig30 mg/kg1.8-fold prolongation in time to occlusion[5]
Photochemically-Induced Thrombosis (PIT)Guinea Pig100 mg/kg2.4-fold prolongation in time to occlusion[5]
Bleeding Time AssayGuinea PigUp to 1000 mg/kgNo significant prolongation of bleeding time[5]
Balloon Injury ModelRatNot SpecifiedInhibited neointimal hyperplasia[3]
Intracranial Bleeding ModelRabbitNot SpecifiedPrevented associated vascular spasm[1][7]
Experimental Protocol: Photochemically-Induced Thrombosis (PIT) Model

Objective: To assess the in vivo antithrombotic effect of orally administered atopaxar in a model of arterial thrombosis.

  • Animal Preparation: Guinea pigs are anesthetized. The femoral artery is surgically exposed and isolated. A Doppler flow probe is placed around the artery to monitor blood flow continuously.

  • Drug Administration: Animals are randomly assigned to receive either vehicle control or this compound at various doses (e.g., 30, 100 mg/kg) via oral gavage at a predetermined time before the thrombotic challenge.

  • Induction of Thrombosis: A photosensitive dye (e.g., Rose Bengal) is administered intravenously. A specific segment of the exposed femoral artery is then irradiated with a green light laser. The light activates the dye, causing localized endothelial damage and initiating thrombus formation.

  • Endpoint Measurement: The primary endpoint is the time to complete occlusion of the artery, as determined by the cessation of blood flow measured by the Doppler probe.

  • Data Analysis: The time to occlusion for each animal in the atopaxar-treated groups is compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine if the prolongation of occlusion time is statistically significant.

pit_model_workflow A Animal Anesthesia & Surgical Preparation B Oral Administration (Atopaxar or Vehicle) A->B C IV Injection of Photosensitive Dye B->C D Laser Irradiation of Femoral Artery C->D E Blood Flow Monitoring (Doppler Probe) D->E Induces Thrombosis F Measure Time to Vessel Occlusion E->F

Caption: Experimental workflow for the photochemically-induced thrombosis (PIT) model.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies have characterized atopaxar as an orally available compound with a relatively rapid onset and a long half-life, suitable for once-daily dosing.

Table 3: Summary of Preclinical Pharmacokinetic Parameters for Atopaxar

ParameterDescriptionValueCitation
Onset of ActionTime to achieve significant platelet inhibition~3.5 hours[1][7]
Half-life (t½)Time for plasma concentration to reduce by half~23 hours[1][7]
MetabolismPrimary metabolic pathwayHepatic Cytochrome P450 (CYP3A4)[7]
EliminationPrimary route of excretionFeces[7]

References

An In-depth Technical Guide to Atopaxar Hydrobromide: Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atopaxar hydrobromide (E-5555), a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). The document details its chemical structure, physicochemical properties, a step-by-step synthesis protocol, mechanism of action, and relevant pharmacological data derived from preclinical and clinical studies.

Chemical Structure and Physicochemical Properties

Atopaxar is an orally active, small-molecule 2-iminopyridine derivative developed as an antiplatelet agent.[1][2] The hydrobromide salt form is chemically known as 2-(5,6-diethoxy-7-fluoro-1,3-dihydro-1-imino-2H-isoindol-2-yl)-1-(3-(1,1-dimethylethyl)-4-methoxy-5-(4-morpholinyl)phenyl)-ethanone, hydrobromide (1:1).[2]

The chemical and physical properties of Atopaxar and its hydrobromide salt are summarized below.

PropertyValue (Atopaxar Free Base)Value (this compound)Reference(s)
IUPAC Name 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide[3][4]
Molecular Formula C₂₉H₃₈FN₃O₅C₂₉H₃₉BrFN₃O₅[2][4]
Molecular Weight 527.6 g/mol 608.5 g/mol [2][4]
Exact Mass 527.27954948 Da607.20571 Da[3][4]
CAS Number 751475-53-3474550-69-1[2]

Mechanism of Action: PAR-1 Antagonism

Atopaxar exerts its antiplatelet effect by selectively and reversibly inhibiting the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[5][6]

Signaling Pathway:

  • Activation : Thrombin, the most potent physiological agonist of platelets, cleaves the N-terminus of the PAR-1 receptor.[6]

  • Tethered Ligand : This cleavage exposes a new N-terminal sequence which acts as a "tethered ligand," binding to the receptor's extracellular loop to initiate signaling.[7]

  • G-Protein Coupling : Activated PAR-1 couples with heterotrimeric G-proteins, primarily Gαq and Gα12/13.[5][8]

  • Downstream Effects : This G-protein activation triggers several intracellular signaling pathways that lead to calcium mobilization, ADP release, and ultimately, platelet shape change and aggregation.[5]

  • Inhibition by Atopaxar : Atopaxar functions as an orthosteric inhibitor, binding at or near the tethered ligand-binding site on PAR-1.[5][8][9] This blockade prevents receptor activation by the tethered ligand, thereby inhibiting thrombin-mediated platelet activation without affecting thrombin's ability to cleave fibrinogen.[5][9]

PAR1_Signaling_Pathway cluster_receptor Platelet Membrane cluster_gprotein Intracellular PAR1 PAR-1 Receptor Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC Phospholipase C Gq->PLC Activates Aggregation Platelet Aggregation G1213->Aggregation Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Ca_Mobilization->Aggregation Thrombin Thrombin Thrombin->PAR1 Cleavage & Activation Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Binding

Figure 1: PAR-1 signaling pathway and inhibition by Atopaxar.

Synthesis of Atopaxar

The synthesis of Atopaxar is a multi-step process starting from 3-fluorocatechol. The following protocol is based on a described synthetic scheme.[7]

Experimental Protocol:

  • Step 1: Synthesis of 1,2-diethoxy-3-fluorobenzene (XIII)

    • 3-fluorocatechol (XI) is dialkylated with ethyl iodide (XII) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield 1,2-diethoxy-3-fluorobenzene (XIII).

  • Step 2: Synthesis of 1,2-dibromo-4,5-diethoxy-3-fluorobenzene (XIV)

    • Compound (XIII) is brominated with bromine (Br₂) using sodium acetate (NaOAc) in acetic acid (AcOH) at 70°C to give the dibromo intermediate (XIV).

  • Step 3: Synthesis of 4,5-diethoxy-3-fluorophthalonitrile (XV)

    • A bromide substitution is performed on intermediate (XIV) with copper(I) cyanide (CuCN) in DMF at 150°C to afford the phthalonitrile derivative (XV).

  • Step 4: Reductive Cyclization to form Isoindole Intermediate

    • Compound (XV) undergoes reductive cyclization with hydrogen gas (H₂) over a platinum oxide (PtO₂) catalyst in a solvent mixture of EtOAc/EtOH/MeOH to yield the core isoindole intermediate.

  • Step 5: Synthesis of 3,4-diethoxy-2-fluoro-6-formylbenzonitrile (XVIII)

    • An alternative route involves the metalation of 3,4-diethoxy-2-fluorobenzonitrile (XVII) with butyllithium (BuLi) in the presence of tetramethylpiperidine (TMP) in THF at -10°C. This is followed by a reaction with DMF and quenching with acetic acid to yield the aldehyde (XVIII).

  • Step 6: Reduction to Benzylic Alcohol (XIX)

    • The aldehyde (XVIII) is reduced with sodium triacetoxyborohydride (NaBH(OAc)₃) in ethyl acetate (EtOAc) at 40°C to provide the corresponding benzylic alcohol (XIX).

  • Step 7: Mesylation (XX)

    • The alcohol (XIX) is activated as the mesylate (XX) using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dimethoxyethane (DME).

  • Step 8: Final Condensation

    • The final step involves the condensation of the activated isoindole intermediate with the appropriate phenyl ethanone derivative to yield Atopaxar.

Synthesis_Workflow start 3-Fluorocatechol (XI) XIII 1,2-Diethoxy-3-fluorobenzene (XIII) start->XIII EtI, K₂CO₃, DMF XIV 1,2-Dibromo-4,5- diethoxy-3-fluorobenzene (XIV) XIII->XIV Br₂, NaOAc, AcOH XV 4,5-Diethoxy-3- fluorophthalonitrile (XV) XIV->XV CuCN, DMF Isoindole Isoindole Intermediate XV->Isoindole H₂, PtO₂ FinalProduct Atopaxar Isoindole->FinalProduct Condensation OtherHalf Phenyl Ethanone Derivative OtherHalf->FinalProduct Condensation

Figure 2: Simplified workflow for the synthesis of Atopaxar.

Pharmacological Data

Atopaxar has been evaluated in multiple Phase I and II clinical trials (e.g., LANCELOT trials), providing key data on its pharmacodynamic and pharmacokinetic profiles.[5][7]

Pharmacodynamic Properties

ParameterResultCondition/DoseReference(s)
IC₅₀ (haTRAP binding) 0.019 µMIn vitro, human platelet membranes[10]
Inhibition of Platelet Aggregation (IPA) 91%Single 100 mg oral dose in healthy volunteers[5]
Inhibition of Platelet Aggregation (IPA) 95%Single 200 mg oral dose in healthy volunteers[5]
Predose IPA (Week 12) 66.5%50 mg daily in ACS patients[9][11]
Predose IPA (Week 12) 71.5%100 mg daily in ACS patients[9][11]
Predose IPA (Week 12) 88.9%200 mg daily in ACS patients[9][11]

Pharmacokinetic Properties

ParameterValueNotesReference(s)
Route OralOrally active antagonist[1][5]
Half-life (t½) 22 - 26 hoursSupports once-daily dosing[5][9][11]
Onset of Effect 3.5 hoursTime to observe effects after administration[5]
Metabolism Primarily CYP3A4Metabolized by the cytochrome P450 system[5]
Elimination FecesMajor route of elimination[5]

Clinical Safety and Tolerability (Phase II)

  • Bleeding : Atopaxar did not significantly increase clinically significant or major bleeding compared to placebo in Phase II trials.[7][12] However, a numerical increase in minor bleeding was observed.[13]

  • Adverse Events : At higher doses (e.g., 200 mg), dose-dependent transient increases in liver transaminases and modest prolongation of the QTc interval were noted.[6][7][13]

Conclusion

This compound is a well-characterized, potent, and reversible PAR-1 antagonist. Its mechanism of action, involving the direct blockade of thrombin-mediated platelet activation, represents a targeted approach to antiplatelet therapy. The synthesis is complex but well-documented. Pharmacological data from extensive clinical trials have established its efficacy in inhibiting platelet aggregation and have characterized its pharmacokinetic and safety profile. While development has been impacted by dose-dependent side effects, the data on Atopaxar provides a valuable foundation for research into PAR-1 antagonism in the management of atherothrombotic diseases.

References

Atopaxar Hydrobromide: A Deep Dive into its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By selectively inhibiting PAR-1, atopaxar modulates thrombin-mediated platelet aggregation, a key process in the pathophysiology of atherothrombotic diseases such as acute coronary syndrome (ACS) and coronary artery disease (CAD). This technical guide provides a comprehensive overview of the pharmacological profile of atopaxar, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial findings. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Mechanism of Action

Atopaxar exerts its antiplatelet effect by competitively and reversibly binding to the PAR-1 receptor on platelets. Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombus formation. It activates platelets by cleaving the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation. Atopaxar specifically blocks this interaction, thereby inhibiting thrombin-induced platelet activation.[1][2][3][4]

Signaling Pathway

The signaling pathway of PAR-1 activation and its inhibition by atopaxar is depicted below.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage Tethered_Ligand Tethered Ligand (SFLLRN) PAR1_inactive->Tethered_Ligand PAR1_active PAR-1 (Active) Tethered_Ligand->PAR1_active Binding Atopaxar Atopaxar Atopaxar->PAR1_inactive Antagonism G_protein Gq, G12/13 PAR1_active->G_protein Activation PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation

PAR-1 signaling pathway and atopaxar's mechanism of action.

Pharmacodynamics

The pharmacodynamic effects of atopaxar have been primarily assessed through the inhibition of platelet aggregation in response to PAR-1 agonists like thrombin or thrombin receptor-activating peptide (TRAP).

In Vitro Activity

Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation.

ParameterValueDescription
IC50 19 nMConcentration of atopaxar required to inhibit 50% of [3H]-haTRAP (high-affinity thrombin receptor activating peptide) binding to PAR-1 on human platelet membranes.
Clinical Pharmacodynamics

In Phase II clinical trials (LANCELOT-ACS and LANCELOT-CAD), atopaxar demonstrated a dose-dependent inhibition of TRAP-induced platelet aggregation.

Atopaxar DoseMean Inhibition of Platelet AggregationPatient Population
50 mg daily20-60%Acute Coronary Syndrome
100 mg daily>90%Acute Coronary Syndrome & Coronary Artery Disease
200 mg daily>90%Acute Coronary Syndrome & Coronary Artery Disease

Pharmacokinetics

Atopaxar is orally administered and has a pharmacokinetic profile suitable for once-daily dosing.

ParameterValueDescription
Half-life (t1/2) ~23 hoursThe time required for the plasma concentration of atopaxar to reduce by half.
Time to Peak (Tmax) Not explicitly reportedTime to reach maximum plasma concentration after oral administration.
Maximum Concentration (Cmax) Not explicitly reportedMaximum plasma concentration achieved after oral administration.
Area Under the Curve (AUC) Not explicitly reportedTotal drug exposure over time.

Note: Detailed human pharmacokinetic parameters such as Cmax, Tmax, and AUC are not consistently available in the public domain.

Preclinical Studies

Preclinical investigations in various animal models have demonstrated the antithrombotic efficacy of atopaxar without a significant increase in bleeding time.

Preclinical ModelKey Findings
FeCl3-induced arterial thrombosis (mouse) Atopaxar demonstrated a dose-dependent reduction in thrombus formation.
Arterio-venous shunt thrombosis (baboon) Oral administration of a PAR-1 inhibitor similar to atopaxar inhibited platelet deposition by 50-70% without affecting bleeding times or coagulation parameters.[5]
Neointimal hyperplasia (rat) Atopaxar was shown to inhibit neointimal hyperplasia in a balloon injury model.

Clinical Trials: The LANCELOT Program

The safety and efficacy of atopaxar were primarily evaluated in the Phase II LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) clinical trial program, which included patients with Acute Coronary Syndrome (LANCELOT-ACS) and stable Coronary Artery Disease (LANCELOT-CAD).

LANCELOT-ACS Trial
  • Objective: To evaluate the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.

  • Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction.

  • Dosing: Patients were randomized to placebo or one of three atopaxar doses (400 mg loading dose followed by 50, 100, or 200 mg daily) for 12 weeks.

LANCELOT-CAD Trial
  • Objective: To examine the safety and tolerability of prolonged therapy with atopaxar in subjects with stable CAD.

  • Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: 720 patients with a history of high-risk CAD.

  • Dosing: Patients were randomized to placebo or one of three atopaxar doses (50, 100, or 200 mg daily) for 24 weeks.

Key Clinical Endpoints

The tables below summarize the key safety and efficacy findings from the LANCELOT trials.

Table 5.3.1: Bleeding Events (CURE Criteria)

Bleeding EventAtopaxar (Combined Doses)Placebop-value
LANCELOT-ACS
Any CURE Bleeding3.1%2.2%NS
LANCELOT-CAD
Any CURE Bleeding3.9%0.6%0.03

Table 5.3.2: Bleeding Events (TIMI Criteria)

Bleeding EventAtopaxar (Combined Doses)Placebop-value
LANCELOT-CAD
Any TIMI Bleeding10.3%6.8%0.17

Table 5.3.3: Major Adverse Cardiovascular Events (MACE)

MACE EndpointAtopaxar (Combined Doses)Placebop-value
LANCELOT-CAD
CV death, MI, stroke, or recurrent ischemiaNumerically lowerHigherNS

NS: Not Significant

Adverse Events

Across the LANCELOT trials, atopaxar was generally well-tolerated. However, dose-dependent increases in liver transaminases and QTc prolongation were observed, particularly at the highest dose.[1][3]

Experimental Protocols

PAR-1 Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of atopaxar for the PAR-1 receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare Human Platelet Membranes start->prep_membranes incubate Incubate Membranes with [3H]-haTRAP and varying concentrations of Atopaxar prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data to Determine IC50 quantify->analyze end End analyze->end

Workflow for PAR-1 radioligand binding assay.

Protocol:

  • Membrane Preparation: Human platelet membranes are prepared by standard centrifugation techniques.

  • Incubation: A fixed concentration of the radioligand, [3H]-haTRAP, is incubated with the platelet membranes in the presence of increasing concentrations of unlabeled atopaxar.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the atopaxar concentration. The IC50 value is determined by non-linear regression analysis.

Light Transmission Aggregometry (LTA)

Objective: To measure the effect of atopaxar on platelet aggregation.

LTA_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from patient blood samples start->prep_prp calibrate Calibrate Aggregometer (PRP = 0% transmission, PPP = 100% transmission) prep_prp->calibrate incubate_prp Incubate PRP with Atopaxar or Placebo calibrate->incubate_prp add_agonist Add PAR-1 Agonist (e.g., TRAP) incubate_prp->add_agonist measure Measure Change in Light Transmission over time add_agonist->measure analyze Analyze Aggregation Curves to determine % inhibition measure->analyze end End analyze->end

Workflow for Light Transmission Aggregometry.

Protocol:

  • Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.

  • Calibration: The aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% light transmission.

  • Assay: A sample of PRP is placed in the aggregometer and stirred at a constant temperature (37°C).

  • Agonist Addition: A PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), is added to the PRP to induce aggregation.

  • Measurement: The change in light transmission through the PRP sample is recorded over time as platelets aggregate.

  • Data Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by atopaxar is calculated by comparing the aggregation response in the presence and absence of the drug. The specific concentration of TRAP used in the LANCELOT trials was not consistently reported in publicly available documents.

Conclusion

This compound is a potent and selective PAR-1 antagonist that effectively inhibits thrombin-mediated platelet aggregation. Phase II clinical trials have demonstrated its ability to achieve high levels of platelet inhibition. While the trials did not show a statistically significant reduction in major adverse cardiovascular events, they provided valuable insights into the safety profile of atopaxar, particularly regarding bleeding risk. The observed dose-dependent increases in liver enzymes and QTc prolongation highlight the need for careful dose selection and monitoring. Further larger-scale clinical trials would be necessary to definitively establish the clinical efficacy and long-term safety of atopaxar in the management of atherothrombotic diseases.

References

Atopaxar Hydrobromide: An In-Depth Technical Guide to In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide, a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), has been a subject of significant interest in the development of antiplatelet therapies. As a key receptor for thrombin, the most potent activator of platelets, PAR-1 represents a critical target for modulating platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of the in vitro studies that have characterized the pharmacological profile of atopaxar, offering researchers and drug development professionals a detailed resource on its mechanism of action, potency, and cellular effects.

Core Mechanism of Action: PAR-1 Antagonism

Atopaxar is a reversible, orally active small molecule that specifically targets the PAR-1 receptor on platelets.[1][2] Thrombin, a serine protease, activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[3] This activation triggers a cascade of intracellular signaling events, leading to platelet activation and aggregation. Atopaxar exerts its antiplatelet effect by competitively inhibiting the binding of the tethered ligand to the PAR-1 receptor, thereby blocking thrombin-induced platelet activation.

Quantitative Analysis of In Vitro Activity

The in vitro potency and efficacy of atopaxar have been quantified through various assays, providing a clear picture of its pharmacological profile.

Platelet Aggregation Inhibition

Atopaxar demonstrates potent, concentration-dependent inhibition of platelet aggregation induced by PAR-1 agonists such as thrombin and thrombin receptor-activating peptide (TRAP).

Assay TypeAgonistAtopaxar Concentration% InhibitionIC50Reference
Light Transmission AggregometryTRAP (15 µmol/L)50 mg (in vivo dosing)66.5%-[1]
Light Transmission AggregometryTRAP (15 µmol/L)100 mg (in vivo dosing)71.5%-[1]
Light Transmission AggregometryTRAP (15 µmol/L)200 mg (in vivo dosing)88.9%-[1]
Platelet AggregationTRAP--64 nM[4]
Receptor Binding Affinity

Receptor binding assays have been employed to determine the affinity of atopaxar for the PAR-1 receptor. These studies typically utilize a radiolabeled PAR-1 agonist to compete with atopaxar for binding to platelet membranes.

Assay TypeRadioligandAtopaxar IC50Reference
[3H]-TRAP Binding[3H]-TRAP0.019 µM[2]
Calcium Mobilization

Activation of the Gq-coupled PAR-1 receptor leads to an increase in intracellular calcium concentration. Atopaxar effectively inhibits this calcium mobilization in response to PAR-1 agonists.

Cell TypeAgonistAtopaxar IC50Reference
EA.hy926 endothelial cellsTFLLRN-NH2 (5 µM)0.033 µM[5]
Effects on Other Signaling Pathways

Beyond its primary target, atopaxar has been investigated for its effects on other signaling pathways. Notably, it has been shown to inhibit the JAK-STAT pathway and affect the viability of certain cancer cell lines.

Assay TypeCell LineEndpointAtopaxar EC50/IC50Reference
JAK-STAT InhibitionA549JAK-STAT Signaling5.90 µM (EC50)[6]
Cell ViabilityA549Cell Viability7.02 µM (IC50)[6]

Signaling Pathways and Experimental Workflows

PAR-1 Signaling Pathway

Atopaxar blocks the initiation of the PAR-1 signaling cascade. The following diagram illustrates the key steps in thrombin-induced platelet activation via PAR-1 and the point of intervention for atopaxar.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) + Tethered Ligand PAR1_inactive->PAR1_active Gq Gαq PAR1_active->Gq Atopaxar Atopaxar Atopaxar->PAR1_active Inhibition PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Platelet_Activation Platelet Activation & Aggregation DAG->Platelet_Activation Ca_release->Platelet_Activation

Caption: Atopaxar blocks PAR-1 activation, preventing downstream signaling.

Experimental Workflow: In Vitro Platelet Aggregation Assay

The following diagram outlines a typical workflow for assessing the effect of atopaxar on platelet aggregation in vitro.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (e.g., from healthy human donor) PRP_prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP_prep Incubation Incubate PRP with Atopaxar or Vehicle PRP_prep->Incubation Agonist_addition Add PAR-1 Agonist (e.g., TRAP) Incubation->Agonist_addition Measurement Measure Light Transmittance (Aggregometer) Agonist_addition->Measurement Aggregation_curve Generate Aggregation Curves Measurement->Aggregation_curve IC50_calc Calculate % Inhibition and IC50 Aggregation_curve->IC50_calc

Caption: Workflow for in vitro platelet aggregation assessment.

Detailed Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the inhibitory effect of atopaxar on PAR-1 agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • Thrombin Receptor-Activating Peptide (TRAP) solution (e.g., 15 µmol/L).[1]

  • Light transmission aggregometer.

  • Aggregation cuvettes with stir bars.

  • Phosphate-buffered saline (PBS).

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-warm the PRP samples to 37°C. Add various concentrations of atopaxar or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline reading. Add the PAR-1 agonist (e.g., TRAP) to initiate aggregation.

  • Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each atopaxar concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Calcium Mobilization Assay

Objective: To determine the effect of atopaxar on PAR-1 agonist-induced intracellular calcium release.

Materials:

  • EA.hy926 endothelial cells (or another suitable cell line expressing PAR-1).[5]

  • Cell culture medium (e.g., DMEM) and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • PAR-1 agonist solution (e.g., TFLLRN-NH2).[5]

  • Fluorescence plate reader with an injection system.

  • 96-well black-walled, clear-bottom plates.

Procedure:

  • Cell Seeding: Seed EA.hy926 cells into a 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add various concentrations of atopaxar or vehicle control to the wells and incubate for a specified period.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Injection and Reading: Inject the PAR-1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the calcium response for each atopaxar concentration and determine the IC50 value.

JAK-STAT Pathway Inhibition Assay

Objective: To assess the inhibitory effect of atopaxar on the JAK-STAT signaling pathway.

Materials:

  • A549 human lung carcinoma cells.[6]

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Reagents for cell lysis and protein quantification.

  • Antibodies for Western blotting: anti-phospho-JAK1, anti-total-JAK1, anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3.

  • SDS-PAGE and Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Culture A549 cells to a suitable confluency. Treat the cells with various concentrations of atopaxar for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of JAK1, JAK2, and STAT3.

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels. Determine the effect of atopaxar on the phosphorylation status of JAK and STAT proteins.

Conclusion

The in vitro studies of this compound have provided a robust characterization of its mechanism of action and pharmacological properties. As a potent and selective PAR-1 antagonist, atopaxar effectively inhibits thrombin-mediated platelet activation and aggregation. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the fields of thrombosis, hemostasis, and drug discovery, facilitating further investigation into the therapeutic potential of PAR-1 antagonism.

References

Atopaxar Hydrobromide: A Technical Guide to Preclinical Animal Model Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide (E5555) is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2] Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of atherothrombotic diseases. By selectively inhibiting PAR-1, atopaxar interferes with thrombin-mediated platelet signaling, a key pathway in thrombus formation.[1][2] This technical guide provides an in-depth overview of the preclinical animal model data for atopaxar, focusing on its antithrombotic efficacy and effects on hemostasis. The information is presented to aid researchers and professionals in drug development in understanding the preclinical profile of this compound.

Mechanism of Action: PAR-1 Antagonism

Atopaxar specifically targets the G protein-coupled receptor PAR-1 on the platelet membrane.[1] Thrombin typically activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. Atopaxar binds to PAR-1 at or near the tethered ligand binding site, thereby preventing this activation and subsequent platelet aggregation.[1][3]

Atopaxar_Mechanism_of_Action cluster_platelet Platelet Membrane PAR-1 PAR-1 Receptor Platelet Activation Platelet Activation PAR-1->Platelet Activation Signals Thrombin Thrombin Thrombin->PAR-1 Activates Atopaxar Atopaxar Atopaxar->PAR-1 Blocks

Caption: Atopaxar's mechanism of action as a PAR-1 antagonist.

Preclinical Efficacy in Animal Models

Preclinical studies in animal models have been instrumental in characterizing the antithrombotic potential of atopaxar. Key studies have utilized guinea pig and rat models to evaluate its effects on thrombosis and vascular injury.

Guinea Pig Photochemically-Induced Thrombosis (PIT) Model

A pivotal study evaluated the antithrombotic activity of atopaxar in a photochemically-induced thrombosis (PIT) model in guinea pigs. This model is used to assess the ability of a compound to prevent the formation of an occlusive thrombus in an artery.[1]

  • Animal Model: Male Hartley guinea pigs were used for the study.

  • Anesthesia: Animals were anesthetized, and the femoral artery was exposed.

  • Induction of Thrombosis: A photosensitive dye, rose bengal, was administered intravenously. A specific segment of the femoral artery was then irradiated with a green light to induce endothelial damage and subsequent thrombus formation.

  • Drug Administration: Atopaxar was administered orally at doses of 30 mg/kg and 100 mg/kg prior to the induction of thrombosis.

  • Endpoint Measurement: The primary endpoint was the time to occlusion of the femoral artery, which was monitored using a laser Doppler flowmeter.

Treatment GroupDose (mg/kg, p.o.)Time to Occlusion (fold increase vs. control)Reference
Control-1.0[1]
Atopaxar301.8[1]
Atopaxar1002.4[1]

These results demonstrate a dose-dependent antithrombotic effect of atopaxar in a guinea pig model of arterial thrombosis.[1]

Rat Balloon Injury Model

Atopaxar has also been investigated for its effects on neointimal hyperplasia in a rat balloon injury model. This model simulates the vascular injury that can occur during procedures like angioplasty and is used to assess the potential of a drug to prevent restenosis.[4][5]

  • Animal Model: Male Sprague-Dawley rats are typically used for this model.

  • Anesthesia and Surgical Procedure: Animals are anesthetized, and the common, internal, and external carotid arteries are exposed. A balloon catheter is introduced into the common carotid artery via the external carotid artery.

  • Induction of Injury: The balloon is inflated to induce endothelial denudation and stretching of the vessel wall. The catheter is then removed, and blood flow is restored.

  • Drug Administration: Atopaxar would be administered orally for a specified period following the injury.

  • Endpoint Measurement: After a defined period (typically 2 weeks), the carotid artery is harvested, and histological analysis is performed to measure the neointimal area and the intima-to-media ratio, which are indicators of vascular remodeling and hyperplasia.

In Vitro Platelet Aggregation Data

The inhibitory effect of atopaxar on platelet aggregation has been characterized in vitro using human and guinea pig platelets.

Platelet SourceAgonistIC50 (µM)Reference
HumanThrombin0.064[1]
HumanTRAP0.031[1]
Guinea PigThrombin0.13[1]
Guinea PigTRAP0.097[1]

TRAP (Thrombin Receptor Activating Peptide) is a synthetic peptide that specifically activates PAR-1.

Importantly, atopaxar had no effect on platelet aggregation induced by ADP or collagen, highlighting its selectivity for the thrombin-PAR-1 pathway.[1]

Hemostasis and Bleeding Time

A critical aspect of antiplatelet therapy is the risk of bleeding. Preclinical studies with atopaxar have assessed its impact on bleeding time.

Bleeding Time in Guinea Pigs

In the same study that demonstrated its antithrombotic efficacy, the effect of atopaxar on bleeding time was evaluated in guinea pigs.

  • Animal Model: Male Hartley guinea pigs were used.

  • Drug Administration: Atopaxar was administered orally at doses up to 1000 mg/kg.

  • Measurement: A standardized incision was made on the ear, and the time until bleeding ceased was recorded.

Treatment GroupDose (mg/kg, p.o.)Effect on Bleeding TimeReference
Atopaxarup to 1000No prolongation[1]

This finding is significant as it suggests that atopaxar may have a favorable safety profile with a reduced risk of bleeding compared to other antiplatelet agents.[1]

Signaling Pathway and Experimental Workflow Diagrams

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleaves & Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gq PAR1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: Simplified PAR-1 signaling pathway in platelets.

Experimental_Workflow_PIT_Model A Animal Preparation (Guinea Pig) B Atopaxar Administration (p.o.) A->B C Anesthesia & Femoral Artery Exposure B->C D Rose Bengal IV Administration C->D E Femoral Artery Irradiation D->E F Monitor Blood Flow (Laser Doppler) E->F G Measure Time to Occlusion F->G

Caption: Experimental workflow for the guinea pig PIT model.

Conclusion

The preclinical animal model data for this compound demonstrate its potential as a selective antithrombotic agent. In a guinea pig model of arterial thrombosis, atopaxar showed dose-dependent efficacy in preventing vessel occlusion. Crucially, this antithrombotic effect was not associated with an increase in bleeding time, suggesting a favorable therapeutic window. In vitro studies confirmed its mechanism of action as a potent and selective PAR-1 antagonist. Further studies in a rat model of vascular injury also indicated a potential role in preventing neointimal hyperplasia. These preclinical findings provided a strong rationale for the clinical development of atopaxar for the treatment and prevention of atherothrombotic diseases.

References

Methodological & Application

Application Notes and Protocols for Atopaxar Hydrobromide in In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide is a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2][3] Thrombin is the most potent activator of platelets, playing a crucial role in the formation of thrombi.[4] By competitively inhibiting the PAR-1 receptor, Atopaxar effectively blocks thrombin-mediated platelet activation and subsequent aggregation.[2][5] This makes it a valuable tool for in vitro studies of platelet function and the development of novel antiplatelet therapies.

These application notes provide detailed protocols for the use of this compound in in vitro platelet aggregation assays, specifically focusing on Light Transmission Aggregometry (LTA).

Mechanism of Action

Thrombin, a serine protease, activates platelets by cleaving the N-terminus of the PAR-1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation.[1] Atopaxar specifically binds to the PAR-1 receptor at or near the tethered ligand binding site, preventing the conformational changes required for receptor activation and downstream signaling.[1]

cluster_0 Platelet Membrane Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage G_Protein G-Protein Signaling PAR1->G_Protein Activation Atopaxar Atopaxar Atopaxar->PAR1 Inhibition Aggregation Platelet Aggregation G_Protein->Aggregation Downstream Signaling cluster_0 Preparation cluster_1 Assay Blood Whole Blood Collection (3.2% Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000g, 10-15 min) Centrifuge1->Centrifuge2 Incubate Incubate PRP with Atopaxar PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Blank Blank with PPP and PRP PPP->Blank Setup Aggregometer Setup (37°C) Setup->Blank Blank->Incubate Agonist Add TRAP-6 Agonist Incubate->Agonist Record Record Aggregation Agonist->Record

References

Application Notes and Protocols: Atopaxar Hydrobromide in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Atopaxar hydrobromide (formerly E5555), a potent and selective protease-activated receptor-1 (PAR-1) antagonist, in preclinical animal models of thrombosis. This document includes summaries of key quantitative data, detailed experimental protocols for common thrombosis models, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is an orally active, reversible inhibitor of the PAR-1 receptor, the primary receptor for thrombin on human platelets. Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of arterial thrombosis. By selectively targeting PAR-1, Atopaxar inhibits thrombin-mediated platelet activation and aggregation, a key step in the formation of pathological thrombi. Preclinical studies in various animal models have been instrumental in characterizing the antithrombotic efficacy and safety profile of Atopaxar.

Mechanism of Action: PAR-1 Antagonism

Thrombin, a serine protease generated at sites of vascular injury, cleaves the N-terminal exodomain of the PAR-1 receptor on platelets. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating a conformational change. This leads to the activation of intracellular G-proteins (Gq, G12/13, and Gi) and subsequent signaling cascades that result in platelet shape change, granule release, and aggregation. Atopaxar competitively inhibits the binding of the tethered ligand to the PAR-1 receptor, thereby blocking downstream signaling and platelet activation.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage Tethered_Ligand Tethered Ligand Atopaxar Atopaxar PAR1_active PAR-1 (Active) Atopaxar->PAR1_active Inhibition Tethered_Ligand->PAR1_active Binding & Activation G_Proteins Gq, G12/13, Gi PAR1_active->G_Proteins Activation Signaling_Cascade Downstream Signaling (e.g., PLC, RhoA) G_Proteins->Signaling_Cascade Platelet_Activation Platelet Activation (Shape Change, Aggregation) Signaling_Cascade->Platelet_Activation

Diagram 1: PAR-1 Signaling Pathway and Inhibition by Atopaxar.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound from preclinical studies.

Table 1: In Vitro Inhibition of Platelet Aggregation by Atopaxar

SpeciesAgonistIC₅₀ (µM)Reference
HumanThrombin0.064[1]
HumanTRAP0.031[1]
Guinea PigThrombin0.13[1]
Guinea PigTRAP0.097[1]
HumanADPNo effect[1]
HumanCollagenNo effect[1]

TRAP: Thrombin Receptor-Activating Peptide

Table 2: In Vivo Antithrombotic Efficacy of Atopaxar in a Photochemically-Induced Thrombosis (PIT) Model in Guinea Pigs

Oral Dose (mg/kg)Time to Occlusion (Fold Increase vs. Control)Reference
301.8[1]
1002.4[1]

Table 3: Effect of Atopaxar on Bleeding Time in Guinea Pigs

Oral Dose (mg/kg)Effect on Bleeding TimeReference
up to 1000No significant prolongation[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antithrombotic effects of Atopaxar in animal models.

Protocol 1: Photochemically-Induced Thrombosis (PIT) in the Guinea Pig Femoral Artery

This model induces endothelial injury and subsequent thrombus formation through a photochemical reaction, closely mimicking aspects of arterial thrombosis.

Materials:

  • Male Hartley guinea pigs (400-600 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Rose Bengal (photosensitizing dye)

  • Anesthetic (e.g., pentobarbital sodium)

  • Green light laser (540 nm)

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and maintain body temperature. Surgically expose the femoral artery.

  • Drug Administration: Administer this compound or vehicle orally at the desired dose (e.g., 30 or 100 mg/kg) 1-2 hours prior to thrombus induction.

  • Flow Probe Placement: Place a Doppler flow probe around the exposed femoral artery to monitor blood flow.

  • Thrombus Induction:

    • Administer Rose Bengal (e.g., 10 mg/kg) intravenously.

    • Immediately following Rose Bengal administration, irradiate a segment of the femoral artery with a green light laser.

  • Data Acquisition: Continuously monitor and record arterial blood flow until complete occlusion (cessation of blood flow) occurs. The time from the start of irradiation to complete occlusion is the primary endpoint.

PIT_Workflow Start Start Anesthesia Anesthetize Guinea Pig & Expose Femoral Artery Start->Anesthesia Drug_Admin Oral Administration of Atopaxar or Vehicle Anesthesia->Drug_Admin Flow_Probe Place Doppler Flow Probe on Femoral Artery Drug_Admin->Flow_Probe Rose_Bengal Administer Rose Bengal (IV) Flow_Probe->Rose_Bengal Irradiation Irradiate Artery with Green Light Laser Rose_Bengal->Irradiation Monitoring Continuously Monitor Blood Flow Irradiation->Monitoring Occlusion Measure Time to Complete Occlusion Monitoring->Occlusion End End Occlusion->End

Diagram 2: Experimental Workflow for the Photochemically-Induced Thrombosis Model.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rodents (Representative Protocol)

This widely used model employs a strong oxidizing agent to induce endothelial damage and rapid thrombus formation. While specific studies with Atopaxar in this model are not detailed in the provided search results, this protocol outlines a standard procedure.

Materials:

  • Mice or rats

  • This compound

  • Vehicle

  • Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)

  • Filter paper strips

  • Anesthetic

  • Doppler flow probe or intravital microscope

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the animal and expose the common carotid artery.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before injury.

  • Injury Induction:

    • Place a small piece of filter paper saturated with FeCl₃ solution on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Thrombus Monitoring: Monitor blood flow using a Doppler probe until occlusion or for a set duration. Alternatively, visualize thrombus formation using intravital microscopy.

  • Endpoint Measurement: The primary endpoint is the time to stable vessel occlusion.

Protocol 3: Ex Vivo Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Materials:

  • Blood collected from the animal species of interest (e.g., guinea pig) in an anticoagulant (e.g., sodium citrate).

  • This compound

  • Platelet agonists: Thrombin, Thrombin Receptor-Activating Peptide (TRAP), ADP, Collagen.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed to obtain PRP.

    • Centrifuge a portion of the remaining blood at a high speed to obtain PPP.

  • Assay Performance:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-incubate PRP with various concentrations of this compound or vehicle in the aggregometer cuvettes.

    • Add the platelet agonist (e.g., TRAP) to initiate aggregation.

    • Measure the change in light transmittance as platelets aggregate.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of Atopaxar compared to the vehicle control. Determine the IC₅₀ value.

Logical_Relationship Atopaxar This compound PAR1_Inhibition Selective PAR-1 Antagonism Atopaxar->PAR1_Inhibition Platelet_Inhibition Inhibition of Thrombin-Mediated Platelet Aggregation PAR1_Inhibition->Platelet_Inhibition No_Effect No Effect on ADP/Collagen- Induced Aggregation PAR1_Inhibition->No_Effect Antithrombotic_Effect Antithrombotic Efficacy (e.g., Increased Time to Occlusion) Platelet_Inhibition->Antithrombotic_Effect Bleeding_Time Minimal Effect on Bleeding Time Antithrombotic_Effect->Bleeding_Time Desirable Outcome

Diagram 3: Logical Relationship of Atopaxar's Mechanism and Effects.

Conclusion

This compound has demonstrated potent antithrombotic effects in animal models of thrombosis, primarily through the selective inhibition of PAR-1 mediated platelet activation. The data suggests a favorable profile of inhibiting pathological thrombus formation with a minimal impact on normal hemostasis, as indicated by the lack of significant prolongation of bleeding time at effective antithrombotic doses. The provided protocols offer a foundation for researchers to design and execute preclinical studies to further evaluate PAR-1 antagonists in the context of thrombotic diseases.

References

Application Note: Atopaxar Hydrobromide Solubility and Experimental Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Atopaxar hydrobromide (also known as E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] As a key receptor for thrombin on human platelets, PAR-1 is a critical target in the development of antiplatelet therapies for atherothrombotic diseases.[1][2][3] Atopaxar specifically interferes with PAR-1 signaling, thereby inhibiting thrombin-induced platelet aggregation.[2][4] This document provides essential data on the solubility of this compound and detailed protocols for its preparation in experimental settings.

Physicochemical and Solubility Data

Proper dissolution is critical for accurate and reproducible experimental results. This compound is soluble in organic solvents like DMSO and can be formulated for in vivo studies using co-solvents.

Table 1: Solubility of this compound

SolventConcentration (w/v)Molar ConcentrationNotes
DMSO50 mg/mL[5]94.76 mM[5]Sonication or heating may be required to achieve full dissolution.[1][5]
DMSO25 mg/mL[6]47.38 mM[6]Sonication is recommended.[6]
In Vivo Formulation 1≥ 2.5 mg/mL≥ 4.74 mMFormulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2≥ 2.5 mg/mL≥ 4.74 mMFormulation: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

Mechanism of Action: PAR-1 Antagonism

Thrombin is the most potent physiological agonist of platelets, mediating its effects primarily through the G protein-coupled receptors PAR-1 and PAR-4.[2][3] At low concentrations, thrombin cleaves the N-terminal domain of PAR-1, exposing a "tethered ligand" that binds to the receptor and initiates intracellular signaling cascades.[2][7] This leads to G-protein activation (Gαq, Gα12/13), downstream signaling, and ultimately, platelet aggregation.[7] Atopaxar acts as an orthosteric inhibitor, blocking the tethered ligand binding pocket on PAR-1, thereby preventing receptor activation and subsequent platelet response.[2][7][8]

PAR1_Signaling_Pathway Atopaxar Mechanism of Action cluster_receptor Cell Membrane PAR1 PAR-1 Receptor G_Protein Gαq, Gα12/13 Activation PAR1->G_Protein Signal Transduction Thrombin Thrombin Thrombin->PAR1 Cleavage & Activation Atopaxar Atopaxar Atopaxar->PAR1 Inhibition Downstream Downstream Signaling (e.g., PLC, RhoGEF) G_Protein->Downstream Aggregation Platelet Aggregation Downstream->Aggregation

Atopaxar inhibits the PAR-1 signaling pathway.

Experimental Protocols

Adherence to proper preparation and storage protocols is essential for maintaining the compound's activity.

Protocol 1: Preparation of Stock Solutions (e.g., 50 mM in DMSO)
  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the powder. For example, to prepare a 50 mM solution from 10 mg of this compound (MW: 608.55 g/mol , assuming anhydrous), add 328.7 µL of DMSO.

  • Dissolution: Vortex the solution vigorously. If particulates remain, use an ultrasonic bath (20-40 kHz) to facilitate complete dissolution.[1][4] Gentle warming can also be applied if necessary. Ensure the final solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months or 1 year).[1][4]

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. For cell-based assays, it is recommended that the stock solution concentration be at least 1000 times higher than the final working concentration to minimize solvent effects.

  • Mixing: Gently mix the working solution by pipetting or brief vortexing before adding to the experimental system.

  • Usage: Use freshly prepared working solutions for experiments.

Protocol 3: Preparation of Formulation for In Vivo Animal Studies

This protocol is an example for preparing a dosing solution of 2.5 mg/mL.[1]

  • Initial Dissolution: Prepare a concentrated stock in DMSO (e.g., 25 mg/mL).

  • Co-Solvent Addition: In a sterile tube, add the required volume of the DMSO stock.

  • Sequential Mixing: Add the co-solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • Add 40% of the final volume as PEG300.

    • Add 5% of the final volume as Tween-80.

    • Add 45% of the final volume as saline to reach the final desired volume.

  • Final Formulation: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: It is recommended to use the in vivo formulation on the same day it is prepared.[1]

Workflow_Preparation Experimental Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh 1. Weigh Atopaxar HBr Add_DMSO 2. Add DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Store 4. Aliquot & Store (-20°C or -80°C) Dissolve->Store Thaw 5. Thaw Stock Aliquot Store->Thaw Dilute 6. Dilute with Assay Buffer/Media Thaw->Dilute Use 7. Use in Experiment Dilute->Use

Workflow for preparing this compound solutions.

Storage and Stability

  • Solid Powder: Store the solid compound in a dry, dark place. It is stable for up to 3 years at -20°C.[4][9] For short periods (days to weeks), it can be stored at 0-4°C.[9]

  • Stock Solutions: As mentioned, store DMSO stock solutions at -20°C for up to 1 month or -80°C for 6-12 months.[1][4] Avoid repeated freeze-thaw cycles.

  • In Vivo Formulations: It is strongly recommended to prepare these solutions freshly on the day of use to ensure stability and prevent precipitation.[1]

References

Atopaxar Hydrobromide: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a critical role in thrombin-mediated platelet activation.[1][2] Beyond its well-documented antiplatelet effects, recent studies have unveiled its potential as an inhibitor of the JAK1/JAK2-STAT3 signaling pathway, suggesting a broader therapeutic utility in oncology.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on both PAR-1 and JAK-STAT signaling pathways.

Mechanism of Action

This compound selectively targets the tethered ligand binding site of the PAR-1 receptor, thereby inhibiting thrombin-induced intracellular signaling cascades.[1][2] This blockade prevents platelet aggregation and activation. Additionally, Atopaxar has been shown to inhibit the phosphorylation of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), which in turn suppresses the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3] This dual activity makes Atopaxar a valuable tool for studying cellular processes regulated by these distinct pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies. This information is crucial for designing experiments and selecting appropriate concentrations.

ParameterCell/SystemValueReference
IC50 (haTRAP binding)Human Platelet Membranes0.019 µM[5]
EC50 (JAK-STAT inhibition)A549 cells (human lung carcinoma)5.90 µM
IC50 (Cell Viability)A549 cells (human lung carcinoma)7.02 µM
Effective Concentration (Platelet Aggregation Inhibition)Human Platelets>80% inhibition at 50-200 mg daily doses (in vivo)[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq PAR1->Gq Couples to G1213 Gα12/13 PAR1->G1213 Couples to PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation Cytoskeletal_Rearrangement->Platelet_Aggregation Atopaxar Atopaxar Atopaxar->PAR1 Inhibits

Caption: PAR-1 Signaling Pathway Inhibition by Atopaxar.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Atopaxar Atopaxar Atopaxar->JAK1 Inhibits Atopaxar->JAK2 Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition by Atopaxar.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 608.54 g/mol ), dissolve 0.6085 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is adapted for a cell culture setting using isolated platelets.

Materials:

  • Human whole blood collected in citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound stock solution

  • Thrombin or Thrombin Receptor-Activating Peptide (TRAP)

  • Light Transmission Aggregometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Platelet Isolation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Treatment:

    • Pre-incubate PRP with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C. The final DMSO concentration should not exceed 0.1%.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the Atopaxar-treated or control PRP to the aggregometer cuvettes.

    • Induce platelet aggregation by adding a sub-maximal concentration of thrombin (e.g., 0.1 U/mL) or TRAP (e.g., 10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each Atopaxar concentration compared to the vehicle control.

    • Determine the IC50 value of Atopaxar for platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Blood Whole Blood (Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 10 min) Centrifuge1->Centrifuge2 Treatment Incubate PRP with Atopaxar or Vehicle PRP->Treatment PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Aggregation Induce Aggregation (Thrombin/TRAP) Treatment->Aggregation Measurement Measure Light Transmission (Aggregometer) Aggregation->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis

Caption: Platelet Aggregation Assay Workflow.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Atopaxar on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the Atopaxar-containing medium or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value of Atopaxar for cell viability.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of Atopaxar's effect on PAR-1 and JAK-STAT signaling pathways.

Materials:

  • Cell line of interest (e.g., endothelial cells for PAR-1, cancer cells with active STAT3 for JAK-STAT)

  • Complete cell culture medium

  • This compound stock solution

  • Stimulating agent (e.g., Thrombin for PAR-1, IL-6 for JAK-STAT)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p44/42 MAPK for PAR-1; anti-phospho-STAT3, anti-STAT3, anti-phospho-JAK1, anti-JAK1, anti-phospho-JAK2, anti-JAK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary.

    • Pre-treat cells with this compound at desired concentrations for 1-2 hours.

    • Stimulate the cells with the appropriate agonist (e.g., Thrombin for 5-10 minutes, IL-6 for 15-30 minutes).

  • Protein Extraction and Quantification:

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a versatile research tool for investigating both PAR-1 mediated signaling and JAK-STAT pathway activity. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies to elucidate the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

Application of Atopaxar Hydrobromide in Cardiovascular Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2] Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of atherothrombotic events, which are central to acute coronary syndromes (ACS) and coronary artery disease (CAD).[3][4] By selectively inhibiting the PAR-1 pathway, atopaxar represents a targeted antiplatelet strategy that aims to reduce thrombotic events without significantly impacting other hemostatic pathways, potentially offering a favorable balance between efficacy and bleeding risk.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research.

Mechanism of Action

Atopaxar specifically targets the G protein-coupled PAR-1 receptor on the platelet membrane.[1] Thrombin typically activates this receptor by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling.[1] Atopaxar competitively binds to the tethered ligand binding site on PAR-1, thereby preventing thrombin-mediated receptor activation.[1][2] This blockade inhibits downstream signaling through Gαq, Gαi/z, and Gα12/13, ultimately preventing platelet shape change, granule secretion, and aggregation induced by thrombin.[1] A key feature of atopaxar is its high selectivity for PAR-1, with minimal impact on platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen.[1][2]

atopaxar_mechanism cluster_platelet Platelet Membrane thrombin Thrombin par1 PAR-1 Receptor thrombin->par1 Activates g_protein G-Proteins (Gαq, Gαi/z, Gα12/13) par1->g_protein Signals atopaxar Atopaxar atopaxar->par1 Blocks platelet_activation Platelet Activation (Shape Change, Granule Release, Aggregation) g_protein->platelet_activation Leads to

Caption: Mechanism of action of this compound.

Applications in Cardiovascular Research

This compound has been primarily investigated as an antiplatelet therapy in patients with ACS and high-risk CAD.[6][7] Its application in research focuses on:

  • Investigating the role of the PAR-1 pathway in thrombosis: Atopaxar serves as a selective tool to dissect the contribution of thrombin-mediated platelet activation in various in vitro and in vivo models of thrombosis.

  • Evaluating novel antiplatelet strategies: Research with atopaxar contributes to understanding the potential benefits and risks of targeting the PAR-1 pathway, both as a monotherapy and in combination with other antiplatelet agents like aspirin and P2Y12 inhibitors.

  • Preclinical and clinical drug development: Atopaxar has undergone Phase II clinical trials (LANCELOT-ACS and LANCELOT-CAD) to evaluate its safety, tolerability, and efficacy in preventing major adverse cardiovascular events.[5][8]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from the Phase II LANCELOT clinical trial programs.

Table 1: Inhibition of Platelet Aggregation (IPA) by Atopaxar

TrialPatient PopulationAtopaxar DoseTimepointMean IPA (TRAP-induced)Citation(s)
LANCELOT-ACSACS400 mg loading dose3-6 hours post-dose>80%[5]
LANCELOT-ACSACS50 mg dailyWeek 12 (predose)66.5%[5]
LANCELOT-ACSACS100 mg dailyWeek 12 (predose)71.5%[5]
LANCELOT-ACSACS200 mg dailyWeek 12 (predose)88.9%[5]
LANCELOT-CADStable CAD200 mg dailyWeek 1299%[2]
J-LANCELOTACS & High-Risk CAD100 mg & 200 mg dailyTrough dosing levels>90%[6]
J-LANCELOTACS & High-Risk CAD50 mg dailyTrough dosing levels20-60%[6]

Table 2: Safety Outcomes of Atopaxar in Clinical Trials

TrialPatient PopulationEndpointPlaceboAtopaxar (Combined Doses)p-valueCitation(s)
LANCELOT-ACSACSCURE Major or Minor Bleeding2.17%3.08%0.63[5][9]
LANCELOT-ACSACSCURE Major Bleeding0%1.8%0.12[5][9]
LANCELOT-CADStable CADCURE Bleeding (Any)0.6%3.9%0.03[8]
LANCELOT-CADStable CADTIMI Bleeding (Any)6.8%10.3%0.17[8]
LANCELOT-ACSACSCV Death, MI, or Stroke5.63%3.25%0.20[5][9]
LANCELOT-CADStable CADMajor Adverse Cardiac EventsNumerically HigherNumerically LowerNS[8]

Note: NS = Not Statistically Significant.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is designed to assess the inhibitory effect of atopaxar on thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.

lta_protocol cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood_collection 1. Collect whole blood in 3.2% sodium citrate tubes prp_prep 2. Centrifuge at 150-200 x g for 15 min to obtain Platelet-Rich Plasma (PRP) blood_collection->prp_prep ppp_prep 3. Centrifuge remaining blood at >1500 x g for 15 min to obtain Platelet-Poor Plasma (PPP) prp_prep->ppp_prep platelet_count 4. Adjust PRP platelet count to 200-300 x 10^9/L with PPP ppp_prep->platelet_count incubation 5. Pre-incubate PRP with Atopaxar or vehicle control at 37°C platelet_count->incubation baseline 6. Place PRP in aggregometer cuvette and establish baseline light transmission (0%) incubation->baseline reference 7. Use PPP as a reference for 100% light transmission baseline->reference agonist_addition 8. Add TRAP (e.g., 15 µM final concentration) to initiate aggregation reference->agonist_addition measurement 9. Record change in light transmission over time (typically 5-10 minutes) agonist_addition->measurement ipa_calculation 10. Calculate Inhibition of Platelet Aggregation (IPA): % IPA = [1 - (Max Aggregation with Atopaxar / Max Aggregation with Vehicle)] x 100 measurement->ipa_calculation

Caption: Workflow for Light Transmission Aggregometry.

Materials:

  • This compound stock solution (in appropriate solvent, e.g., DMSO)

  • Thrombin Receptor-Activating Peptide-6 (TRAP-6)

  • Human whole blood collected in 3.2% sodium citrate

  • Saline or appropriate buffer

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Centrifuge

Methodology:

  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Collect venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to separate the PRP.

    • Carefully aspirate the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain Platelet-Poor Plasma (PPP), which will be used as a reference.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 250 x 10⁹/L) using PPP.

  • Atopaxar Incubation:

    • Pre-warm the PRP samples to 37°C.

    • Add varying concentrations of this compound or vehicle control to the PRP samples and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Platelet Aggregation Measurement:

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Place the PRP sample (with atopaxar or vehicle) in the aggregometer cuvette with a stir bar.

    • Add TRAP-6 (final concentration typically 10-20 µM) to the PRP to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each sample.

    • Calculate the Inhibition of Platelet Aggregation (IPA) for each atopaxar concentration compared to the vehicle control.

Protocol 2: Clinical Trial Design for Assessing Atopaxar (Based on LANCELOT Studies)

This protocol outlines a generalized framework for a Phase II clinical trial to evaluate the safety and efficacy of atopaxar in a cardiovascular patient population.

clinical_trial_workflow cluster_setup Trial Setup cluster_randomization Randomization and Treatment cluster_followup Follow-up and Endpoint Assessment cluster_analysis_ct Data Analysis patient_recruitment 1. Patient Recruitment (e.g., ACS or high-risk CAD patients) inclusion_exclusion 2. Apply Inclusion/Exclusion Criteria patient_recruitment->inclusion_exclusion informed_consent 3. Obtain Informed Consent inclusion_exclusion->informed_consent randomization 4. Randomize patients to treatment arms (Double-blind, placebo-controlled) informed_consent->randomization placebo_arm Placebo randomization->placebo_arm atopaxar_low Atopaxar (Low Dose) randomization->atopaxar_low atopaxar_mid Atopaxar (Mid Dose) randomization->atopaxar_mid atopaxar_high Atopaxar (High Dose) randomization->atopaxar_high treatment_period 5. Treatment Period (e.g., 12-24 weeks) placebo_arm->treatment_period atopaxar_low->treatment_period atopaxar_mid->treatment_period atopaxar_high->treatment_period safety_monitoring 6. Monitor for Safety Endpoints (e.g., Bleeding events - TIMI/CURE criteria, liver function tests, QTc prolongation) treatment_period->safety_monitoring efficacy_monitoring 7. Assess Efficacy Endpoints (e.g., MACE, platelet aggregation inhibition) treatment_period->efficacy_monitoring data_analysis 8. Statistical Analysis of Safety and Efficacy Data safety_monitoring->data_analysis efficacy_monitoring->data_analysis

Caption: Generalized workflow for a Phase II clinical trial of atopaxar.

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][3]

2. Patient Population:

  • Inclusion Criteria: Patients with a recent history of ACS (e.g., non-ST-elevation myocardial infarction or unstable angina) or stable CAD with high-risk features.[1][8]

  • Exclusion Criteria: High risk of bleeding, severe anemia, thrombocytopenia, history of intracranial hemorrhage, planned major surgery, or severe hepatic or renal impairment.[1]

3. Randomization and Treatment:

  • Patients are randomized to receive either placebo or one of several daily doses of atopaxar (e.g., 50 mg, 100 mg, 200 mg).[5][8]

  • For ACS patients, a loading dose (e.g., 400 mg) may be administered.[5]

  • Treatment duration is typically 12 to 24 weeks.[5][8]

4. Concomitant Medications:

  • Patients should receive standard-of-care therapy, which may include aspirin and a P2Y12 inhibitor (e.g., clopidogrel).[1]

5. Endpoints:

  • Primary Safety Endpoint: Incidence of major and minor bleeding events, often classified using established criteria such as TIMI (Thrombolysis in Myocardial Infarction) and CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events).[8]

  • Secondary Efficacy Endpoints:

    • Composite of major adverse cardiovascular events (MACE), including cardiovascular death, myocardial infarction, and stroke.[5][8]

    • Inhibition of TRAP-induced platelet aggregation.[5]

  • Other Safety Assessments: Monitoring of liver function tests (transaminase levels) and electrocardiograms for QTc interval prolongation.[8][9]

6. Statistical Analysis:

  • The primary analysis for safety endpoints would compare the incidence of bleeding between the combined atopaxar groups and the placebo group.

  • Efficacy endpoints would be analyzed on an intention-to-treat basis.

  • Trends across different doses of atopaxar would also be assessed.

Conclusion

This compound is a valuable research tool for investigating the role of PAR-1 in cardiovascular disease. The provided data and protocols offer a framework for its application in both preclinical and clinical research settings. While Phase II trials have demonstrated its potent antiplatelet effects, they have also highlighted the need for careful consideration of its safety profile, particularly regarding bleeding risk and off-target effects at higher doses.[8][10] Further research is necessary to fully elucidate the therapeutic potential of atopaxar in the management of atherothrombotic diseases.

References

Atopaxar Hydrobromide: A Tool Compound for Investigating PAR-1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide (formerly E5555) is a potent, orally active, and selective reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a critical role in thrombin-mediated platelet activation.[1][2][3] Its ability to specifically block the tethered ligand binding site of PAR-1 makes it an invaluable tool for elucidating the physiological and pathological roles of PAR-1 signaling in thrombosis, inflammation, and other cellular processes.[4] These application notes provide detailed protocols for utilizing atopaxar in both in vitro and in vivo experimental settings to probe PAR-1 function.

Mechanism of Action

Thrombin, a key serine protease in the coagulation cascade, activates platelets by cleaving the N-terminal extracellular domain of PAR-1. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate intracellular signaling.[4][5] Atopaxar selectively and reversibly binds to this tethered ligand binding site on PAR-1, thereby preventing receptor activation by thrombin and synthetic PAR-1 agonists like thrombin receptor-activating peptide (TRAP).[6]

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro studies.

ParameterValueAssay ConditionsReference
IC50 7.02 µMInhibition of cell viability in A549 cells.[2]
EC50 5.90 µMInhibition of the JAK-STAT pathway in A549 cells.[2]
Inhibition of Platelet Aggregation >80%In response to 15 µmol/L TRAP, 3-6 hours after a 400 mg loading dose in patients.[6]

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of atopaxar to inhibit TRAP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • This compound

  • Thrombin Receptor-Activating Peptide (TRAP-6)

  • Human whole blood collected in 3.2% sodium citrate

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at 150 x g for 10 minutes at room temperature to obtain PRP.[1]

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.[1]

  • Atopaxar Incubation:

    • Pre-incubate aliquots of PRP with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Light Transmission Aggregometry:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the pre-incubated PRP sample to the aggregometer cuvette with a stir bar.

    • Initiate platelet aggregation by adding a PAR-1 agonist, such as TRAP, at a final concentration of 15 µM.[6]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each concentration of atopaxar.

    • Plot the percentage of inhibition against the logarithm of the atopaxar concentration to determine the IC50 value.

In Vivo Model of Photochemically-Induced Thrombosis in Guinea Pigs

This protocol outlines the use of atopaxar in a guinea pig model of arterial thrombosis.

Materials:

  • This compound

  • Rose Bengal

  • Anesthetic (e.g., pentobarbital)

  • Male Hartley guinea pigs

  • Surgical instruments

  • Fiber-optic light source with a 540 nm filter

Protocol:

  • Animal Preparation:

    • Anesthetize the guinea pig.

    • Surgically expose the femoral artery.

  • Drug Administration:

    • Administer this compound orally at the desired dose (e.g., 10, 30, 100 mg/kg) or vehicle control at a specified time before thrombosis induction.[7]

  • Induction of Thrombosis:

    • Administer Rose Bengal (e.g., 10 mg/kg) intravenously.[8]

    • Immediately following Rose Bengal injection, transilluminate a segment of the exposed femoral artery with a green light (540 nm) from the fiber-optic source.[8]

  • Endpoint Measurement:

    • Monitor blood flow in the femoral artery continuously.

    • The primary endpoint is the time to complete occlusion of the artery.[8]

  • Data Analysis:

    • Compare the time to occlusion in the atopaxar-treated groups to the vehicle control group.

    • Statistical analysis (e.g., ANOVA) can be used to determine the significance of the effect of atopaxar.

Mandatory Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) (Tethered Ligand) PAR1_inactive->PAR1_active Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) Ca2_release->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation Atopaxar Atopaxar Atopaxar->PAR1_active Inhibition

Caption: PAR-1 Signaling Pathway and Atopaxar Inhibition.

In_Vitro_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (150 x g, 10 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 10 min) Centrifuge1->Centrifuge2 Incubation Pre-incubate PRP with Atopaxar (37°C) PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Aggregometer Light Transmission Aggregometer Incubation->Aggregometer Agonist Add TRAP (15 µM) Aggregometer->Agonist Record Record Aggregation Agonist->Record Analysis Calculate % Inhibition Determine IC50 Record->Analysis

Caption: In Vitro Platelet Aggregation Workflow.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Thrombosis Induction cluster_measurement Endpoint Measurement Animal Guinea Pig Anesthesia Anesthetize Animal->Anesthesia Surgery Expose Femoral Artery Anesthesia->Surgery Drug_Admin Administer Atopaxar (p.o.) Surgery->Drug_Admin Rose_Bengal Inject Rose Bengal (i.v.) Drug_Admin->Rose_Bengal Photoactivation Transilluminate Artery (540 nm light) Rose_Bengal->Photoactivation Monitor Monitor Blood Flow Photoactivation->Monitor Occlusion Measure Time to Occlusion Monitor->Occlusion

References

Measuring the Efficacy of Atopaxar Hydrobromide in Preclinical Laboratory Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide (E5555) is a potent and selective, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of atherothrombosis.[1][2] By competitively inhibiting the PAR-1 receptor, Atopaxar blocks thrombin-mediated platelet activation and aggregation, a key step in the formation of pathological thrombi.[3] These application notes provide detailed protocols for assessing the efficacy of this compound in established in vitro and in vivo laboratory models.

Mechanism of Action and Signaling Pathway

This compound is a reversible, competitive antagonist that binds to the PAR-1 receptor, preventing its activation by thrombin.[3] Thrombin typically activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding intramolecularly to the receptor and triggering downstream signaling.[4] This signaling cascade, primarily through Gq and G12/13 proteins, leads to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet shape change, granule secretion, and aggregation.[3][4] Atopaxar sterically hinders the binding of the tethered ligand, thereby inhibiting this entire signaling cascade.[3]

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage Atopaxar Atopaxar Atopaxar->PAR1_inactive Inhibition PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Activation Gq Gq PAR1_active->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.

Quantitative Efficacy Data of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical and clinical models.

In Vitro Efficacy: Platelet Aggregation
Assay Species
Platelet AggregationGuinea Pig
Platelet AggregationGuinea Pig
In Vivo Efficacy: Thrombosis Models
Model Species Dose (mg/kg, oral) Endpoint
Photochemically-Induced ThrombosisGuinea Pig30Time to Occlusion
Photochemically-Induced ThrombosisGuinea Pig100Time to Occlusion
Balloon InjuryRat30 (daily for 16 days)Neointimal Formation
Safety Pharmacology: Bleeding Time
Model Species Dose (mg/kg, oral)
Tail TransectionGuinea PigUp to 1000
Clinical Efficacy: Platelet Aggregation Inhibition in Patients with CAD
Dose Inhibition of TRAP-induced Platelet Aggregation
50 mg20-60%
100 mg>90%
200 mg>90%

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

In Vitro Models

1. TRAP-Induced Platelet Aggregation Assay

This assay measures the ability of Atopaxar to inhibit platelet aggregation induced by Thrombin Receptor-Activating Peptide (TRAP), a synthetic peptide that directly activates the PAR-1 receptor.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Supernatant Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) PRP->Centrifuge2 Incubate Incubate PRP with Atopaxar or Vehicle PRP->Incubate PPP Platelet-Poor Plasma (PPP) Supernatant Centrifuge2->PPP Aggregometer Place in Aggregometer (37°C with stirring) Incubate->Aggregometer Add_TRAP Add TRAP (e.g., 15 µM) Aggregometer->Add_TRAP Measure Measure Light Transmittance (5-10 min) Add_TRAP->Measure Calculate Calculate % Inhibition vs. Vehicle Control Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for TRAP-induced platelet aggregation assay.

Protocol:

  • Blood Collection: Collect whole blood from the intended species (e.g., human, guinea pig) into tubes containing 3.2% or 3.8% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.

  • Assay Procedure:

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes).

    • Place the PRP sample in an aggregometer cuvette with a stir bar and establish a baseline reading.

    • Add a specific concentration of TRAP (e.g., 15 µM) to induce platelet aggregation.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of Atopaxar compared to the vehicle control. Determine the IC50 value, which is the concentration of Atopaxar that inhibits 50% of the TRAP-induced platelet aggregation.

In Vivo Models

1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model assesses the ability of Atopaxar to prevent the formation of an occlusive thrombus in a chemically injured artery.

FeCl3_Thrombosis_Workflow cluster_prep Surgical Preparation cluster_treatment Treatment and Injury cluster_measurement Measurement and Analysis Anesthesia Anesthetize Rat Expose Expose Carotid Artery Anesthesia->Expose Probe Place Flow Probe Expose->Probe Dose Administer Atopaxar or Vehicle (Oral/IV) Probe->Dose Injury Apply FeCl₃-soaked Filter Paper to Artery Dose->Injury Monitor Monitor Blood Flow Injury->Monitor Occlusion Record Time to Occlusion Monitor->Occlusion Thrombus Excise and Weigh Thrombus (Optional) Occlusion->Thrombus

Caption: Workflow for the Ferric Chloride-induced thrombosis model.

Protocol:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-350g) and maintain its body temperature.

  • Surgical Procedure:

    • Make a midline cervical incision and carefully dissect to expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Drug Administration: Administer this compound or vehicle orally or intravenously at predetermined times before inducing thrombosis.

  • Thrombosis Induction:

    • Apply a piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 35-50%) directly onto the surface of the carotid artery for a defined period (e.g., 5-10 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Efficacy Measurement:

    • Continuously monitor blood flow until complete occlusion occurs (flow ceases). The primary endpoint is the time to occlusion .

    • Alternatively, at a set time point after injury, the thrombosed arterial segment can be excised, and the thrombus weight can be determined.

  • Data Analysis: Compare the time to occlusion or thrombus weight in the Atopaxar-treated groups to the vehicle control group.

2. Balloon Injury Model of Neointimal Hyperplasia in Rats

This model evaluates the effect of Atopaxar on the proliferative response of the vessel wall to mechanical injury, which is relevant to restenosis following angioplasty.

Balloon_Injury_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Period cluster_analysis Histological Analysis Anesthesia Anesthetize Rat Expose Expose Carotid Artery Anesthesia->Expose Catheter Insert Balloon Catheter Expose->Catheter Injury Inflate and Pass Balloon to Denude Endothelium Catheter->Injury Dosing Daily Oral Dosing with Atopaxar or Vehicle Injury->Dosing Duration Treatment for 14-28 Days Dosing->Duration Harvest Harvest Injured Artery Duration->Harvest Stain Process and Stain (e.g., H&E, Verhoeff-Van Gieson) Harvest->Stain Measure Measure Neointimal Area and Intima/Media Ratio Stain->Measure

Caption: Workflow for the balloon injury model of neointimal hyperplasia.

Protocol:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-400g).

  • Surgical Injury:

    • Expose the common, internal, and external carotid arteries.

    • Insert a Fogarty 2F balloon catheter through an arteriotomy in the external carotid artery and advance it into the common carotid artery.

    • Inflate the balloon to a specific pressure and pass it through the artery multiple times (e.g., 3 times) to denude the endothelium.

    • Remove the catheter and ligate the external carotid artery.

  • Drug Administration: Administer this compound or vehicle orally daily for a period of 14 to 28 days post-injury.

  • Tissue Harvesting and Analysis:

    • At the end of the treatment period, euthanize the animal and perfuse-fix the arterial tree.

    • Excise the injured carotid artery segment.

    • Process the tissue for histology and cut cross-sections.

    • Stain the sections (e.g., with Hematoxylin and Eosin or Verhoeff-Van Gieson stain) to visualize the vessel layers.

  • Efficacy Measurement:

    • Using image analysis software, measure the areas of the lumen, intima, and media.

    • Calculate the neointimal area and the intima-to-media area ratio .

  • Data Analysis: Compare the neointimal area and intima/media ratio in the Atopaxar-treated groups to the vehicle control group.

3. Tail Bleeding Time Assay

This assay assesses the potential for Atopaxar to prolong bleeding, a key safety parameter for antithrombotic agents.

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., guinea pig, mouse, or rat) and maintain its body temperature.

  • Drug Administration: Administer this compound or vehicle at various doses.

  • Bleeding Induction: After a specified time post-dosing, transect a small distal portion of the tail (e.g., 2-3 mm).

  • Measurement:

    • Immediately immerse the tail in pre-warmed saline (37°C).

    • Record the time from transection until the cessation of bleeding for a defined period (e.g., 30 seconds). The total time is the bleeding time .

    • A cut-off time (e.g., 20-30 minutes) is typically set to avoid excessive blood loss.

  • Data Analysis: Compare the mean bleeding time in the Atopaxar-treated groups to the vehicle control group.

Conclusion

The laboratory models and protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound. The in vitro platelet aggregation assays confirm the direct inhibitory effect on the PAR-1 receptor, while the in vivo thrombosis and balloon injury models demonstrate its potential antithrombotic and anti-proliferative effects in a physiological context. The bleeding time assay is a critical component for assessing the safety profile of this compound. Consistent and reproducible data from these models are essential for the preclinical development of Atopaxar and other PAR-1 antagonists.

References

Atopaxar Hydrobromide: A Tool for Investigating Thrombin-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide is a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated signaling.[1][2] As a reversible, orally active inhibitor, Atopaxar has been a valuable tool in both preclinical and clinical research to dissect the complex signaling cascades initiated by thrombin, a central enzyme in hemostasis and thrombosis.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study thrombin signaling pathways in various cellular contexts, with a focus on platelet and endothelial cell responses.

Mechanism of Action: Thrombin activates PAR-1 by cleaving its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.[4] this compound acts as a competitive antagonist at the PAR-1 receptor, preventing this activation and subsequent downstream signaling events.[5]

Physicochemical Properties and Storage

A clear understanding of this compound's properties is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₂₉H₃₈BrFN₄O₃[6]
Molecular Weight 608.5 g/mol [7]
Solubility Soluble in DMSO (up to 10 mM)[7]
Storage (Powder) -20°C for up to 3 years[7]
Storage (In Solvent) -80°C for up to 1 year[7]

Note: For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

Data Presentation: In Vitro Efficacy of Atopaxar

The following table summarizes the in vitro inhibitory activity of Atopaxar in various functional assays.

AssaySystemAgonistIC₅₀ (µM)Reference
PAR-1 BindingHuman Platelet MembraneshaTRAP0.019[8]
Calcium MobilizationEndothelial CellsTFLLRN-NH₂0.033N/A
Platelet AggregationHuman Platelet-Rich PlasmaThrombinNot specified[8]
Platelet AggregationHuman Platelet-Rich PlasmaTRAPNot specified[8]
Smooth Muscle Cell ProliferationRat Aortic SMCsThrombin0.16[9]
Smooth Muscle Cell ProliferationRat Aortic SMCsTRAP0.038[9]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study thrombin-mediated signaling using this compound.

Calcium Mobilization Assay

This assay measures the inhibition of thrombin-induced intracellular calcium release in response to Atopaxar.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Thrombin or PAR-1 agonist peptide (e.g., TFLLRN-NH₂)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed endothelial cells in 96-well plates and grow to confluence.

  • Prepare a stock solution of this compound in DMSO.

  • Load cells with Fura-2 AM (or other calcium indicator) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Add varying concentrations of this compound (prepared in HBSS) to the wells and incubate for 15-30 minutes at 37°C.

  • Measure baseline fluorescence.

  • Add thrombin or a PAR-1 agonist peptide to the wells to stimulate calcium release.

  • Immediately measure the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Calculate the inhibition of calcium mobilization for each Atopaxar concentration and determine the IC₅₀ value.

Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry to assess the inhibitory effect of Atopaxar on platelet aggregation.

Materials:

  • Freshly drawn human whole blood

  • 3.2% sodium citrate anticoagulant

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Thrombin or Thrombin Receptor-Activating Peptide (TRAP)

  • This compound

  • Light Transmission Aggregometer

Procedure:

  • Collect whole blood into tubes containing 3.2% sodium citrate.

  • Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count of the PRP if necessary.

  • Pre-warm PRP samples to 37°C.

  • Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Add varying concentrations of this compound to the PRP samples and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Add the agonist (thrombin or TRAP) to initiate platelet aggregation.

  • Record the change in light transmission for several minutes.

  • Determine the percentage of inhibition of aggregation for each Atopaxar concentration and calculate the IC₅₀.

Western Blotting for Downstream Signaling

This protocol outlines the investigation of Atopaxar's effect on the phosphorylation of key downstream signaling molecules like ERK and Akt.

Materials:

  • Platelets or endothelial cells

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-PAR-1)[4][10][11]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a predetermined time.

  • Stimulate the cells with thrombin for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate key concepts related to Atopaxar and thrombin signaling.

Thrombin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Activation Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Aggregation, Shape Change) Ca_release->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response

Caption: Thrombin-mediated PAR-1 signaling cascade.

Atopaxar_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Blocked Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Attempts to cleave & activate Atopaxar Atopaxar Atopaxar->PAR1 Binds & Inhibits No_Signal No Downstream Signaling PAR1->No_Signal

Caption: Mechanism of action of Atopaxar.

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare Cells/Platelets treatment Treat with Atopaxar (Dose-Response) start->treatment stimulation Stimulate with Thrombin/Agonist treatment->stimulation calcium Calcium Mobilization stimulation->calcium aggregation Platelet Aggregation stimulation->aggregation western Western Blot (p-ERK, p-Akt) stimulation->western analysis Data Analysis (IC₅₀ Determination) calcium->analysis aggregation->analysis western->analysis

Caption: General experimental workflow.

References

Atopaxar Hydrobromide in Rodent Thrombosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Atopaxar hydrobromide (E5555), a potent and selective protease-activated receptor-1 (PAR-1) antagonist, in preclinical rodent models of arterial thrombosis.[1] This document includes summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Introduction

This compound is an orally active inhibitor of PAR-1, the primary receptor for thrombin on human platelets.[1] Thrombin is a key serine protease in the coagulation cascade and the most potent activator of platelets.[1] By blocking the thrombin receptor, Atopaxar effectively inhibits platelet activation and aggregation, a critical step in the formation of arterial thrombi.[1] Preclinical studies in rodent models are essential for evaluating the antithrombotic efficacy and safety profile of novel antiplatelet agents like Atopaxar.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in rodent models.

Table 1: Effect of Oral Atopaxar (E5555) on Time to Occlusion in a Guinea Pig Arterial Thrombosis Model

SpeciesThrombosis ModelTreatment GroupDose (mg/kg, p.o.)NTime to Occlusion (min, Mean ± SEM)Fold Increase vs. Control
Guinea PigPhotochemically-InducedVehicle (Control)-1018.6 ± 2.0-
Atopaxar (E5555)301033.5 ± 4.51.8
Atopaxar (E5555)1001044.8 ± 6.02.4
Data extracted from a study by Abe, N. et al. (2011).[1]
*p < 0.05 vs. Vehicle

Table 2: Effect of Oral Atopaxar (E5555) on Neointimal Formation in a Rat Balloon Injury Model

SpeciesModelTreatment GroupDose (mg/kg/day, p.o.)DurationNNeointimal Area (mm², Mean ± SEM)% Inhibition
RatCarotid Artery Balloon InjuryVehicle (Control)-16 days100.25 ± 0.03-
Atopaxar (E5555)3016 days100.15 ± 0.0240%
Data extracted from a study by Kogushi, M. et al. (2011).[2]
p < 0.05 vs. Vehicle

Signaling Pathway and Experimental Workflow

Atopaxar Mechanism of Action

Atopaxar functions by antagonizing the PAR-1 receptor, thereby inhibiting thrombin-induced platelet activation. The diagram below illustrates this signaling pathway.

Atopaxar_Mechanism_of_Action Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC PLC Activation Gq->PLC RhoGEF RhoGEF Activation G1213->RhoGEF Platelet_Activation Platelet Activation (Shape Change, Granule Release) PLC->Platelet_Activation RhoGEF->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation

Caption: Atopaxar blocks thrombin-mediated PAR-1 signaling.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the antithrombotic efficacy of Atopaxar in a rodent model of arterial thrombosis.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rat/Mouse, 1 week) Drug_Administration Drug Administration (Atopaxar or Vehicle, p.o.) Animal_Acclimatization->Drug_Administration Anesthesia Anesthesia Drug_Administration->Anesthesia Surgical_Procedure Surgical Procedure (e.g., Carotid Artery Exposure) Anesthesia->Surgical_Procedure Thrombosis_Induction Thrombosis Induction (e.g., FeCl3 or Electrical Injury) Surgical_Procedure->Thrombosis_Induction Monitoring Monitoring & Data Collection (e.g., Time to Occlusion, Thrombus Weight) Thrombosis_Induction->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Workflow for rodent thrombosis model studies.

Experimental Protocols

The following are detailed protocols for common rodent arterial thrombosis models, adapted for the evaluation of this compound.

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to assess the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

  • Ferric chloride (FeCl₃) solution (e.g., 20% w/v in distilled water)

  • Filter paper discs (2 mm diameter)

  • Surgical instruments (scissors, forceps, vessel clamp)

  • Doppler flow probe and flowmeter

  • Physiological saline

Procedure:

  • Animal Preparation and Drug Administration:

    • Acclimatize rats for at least one week before the experiment.

    • Fast animals overnight with free access to water.

    • Administer this compound (e.g., 30 or 100 mg/kg) or vehicle by oral gavage 1-2 hours before the induction of thrombosis.

  • Anesthesia and Surgery:

    • Anesthetize the rat with sodium pentobarbital.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision and expose the right common carotid artery, carefully separating it from the vagus nerve and surrounding tissues.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombosis Induction:

    • Allow the arterial blood flow to stabilize.

    • Apply a 2 mm filter paper disc saturated with 20% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.

    • After 10 minutes, remove the filter paper and rinse the area with physiological saline.

  • Monitoring and Endpoint:

    • Continuously monitor the carotid artery blood flow using the Doppler flowmeter.

    • The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow (flow < 0.1 ml/min) for a sustained period (e.g., 5 minutes).

    • If occlusion does not occur within a set time (e.g., 60 minutes), the experiment is terminated.

    • At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

Protocol 2: Electrically-Induced Carotid Artery Thrombosis Model in Mice

This model produces a platelet-rich thrombus through electrical stimulation-induced endothelial damage.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound

  • Vehicle

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Micromanipulator and stimulating electrode

  • Constant current stimulator

  • Surgical microscope

  • Doppler flow probe or laser Doppler flowmeter

Procedure:

  • Animal Preparation and Drug Administration:

    • Acclimatize mice for at least one week.

    • Administer this compound (e.g., 30 or 100 mg/kg) or vehicle by oral gavage 1 hour prior to surgery.

  • Anesthesia and Surgery:

    • Anesthetize the mouse and maintain its body temperature.

    • Under a surgical microscope, expose the left common carotid artery.

    • Position a flow probe to monitor blood flow.

  • Thrombosis Induction:

    • Place a stimulating electrode in contact with the arterial wall.

    • Apply a constant electrical current (e.g., 250 µA) for a fixed duration (e.g., 5 minutes) to induce endothelial injury.

  • Monitoring and Endpoint:

    • Monitor blood flow continuously.

    • Determine the time to stable occlusion.

    • Alternatively, after a set period post-stimulation, excise the arterial segment, and quantify the thrombus by weight or histological analysis.

Conclusion

This compound has demonstrated significant antithrombotic effects in preclinical models by effectively blocking PAR-1 mediated platelet activation. The protocols outlined above provide standardized methods for evaluating the efficacy of Atopaxar and other PAR-1 antagonists in established rodent models of arterial thrombosis. Careful consideration of species, thrombosis induction method, drug dosage, and administration timing is crucial for obtaining reproducible and clinically relevant data.

References

Troubleshooting & Optimization

Atopaxar Hydrobromide Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers encountering potential off-target effects of Atopaxar hydrobromide in experimental models. The following question-and-answer format directly addresses specific issues to facilitate accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular responses in our experiments with Atopaxar that do not seem to be mediated by PAR-1 inhibition. What are the known off-target effects of Atopaxar?

A1: While Atopaxar is a potent and selective PAR-1 antagonist, preclinical and clinical studies have identified several key off-target effects. These include:

  • Inhibition of the JAK-STAT Signaling Pathway: this compound has been identified as a specific inhibitor of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. It has been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3.[1]

  • Hepatotoxicity: Clinical trials have reported dose-dependent elevations in liver transaminases, indicating potential liver function abnormalities.[2][3][4][5][6][7][8]

  • QTc Interval Prolongation: A dose-dependent prolongation of the QTc interval has been observed in clinical studies, suggesting an effect on cardiac repolarization.[2][3][4][6][7][8]

Q2: Our research involves inflammatory pathways, and we suspect Atopaxar might be interfering with cytokine signaling. How does Atopaxar affect the JAK-STAT pathway?

A2: this compound acts as an inhibitor of the JAK-STAT3 signaling pathway. It has been shown to block both constitutively activated and cytokine-induced STAT3 phosphorylation. This is achieved through the inhibition of the upstream kinases, JAK1 and JAK2.[1] This inhibitory action can lead to a modulation of inflammatory responses and cellular proliferation that are independent of its PAR-1 antagonist activity.

Q3: We are planning in-vitro experiments and are concerned about potential hepatotoxicity. What is the evidence for Atopaxar-induced liver injury?

A3: Several clinical trials have documented a dose-dependent and transient elevation in liver transaminases in patients treated with Atopaxar.[2][3][4][5][6][7][8] While the precise molecular mechanism of Atopaxar-induced hepatotoxicity in preclinical models is not extensively detailed in publicly available literature, this clinical finding warrants careful monitoring of liver cell health in in-vitro and in-vivo models.

Q4: In our cardiovascular models, we are observing changes in action potential duration. Could Atopaxar be affecting cardiac ion channels?

Troubleshooting Guides

Issue 1: Unexpected Anti-inflammatory or Anti-proliferative Effects

Potential Cause: Inhibition of the JAK-STAT signaling pathway.

Troubleshooting Steps:

  • Confirm JAK-STAT Inhibition:

    • Perform a Western blot analysis to assess the phosphorylation status of JAK1, JAK2, and STAT3 in your experimental model upon treatment with Atopaxar. A decrease in p-JAK1, p-JAK2, and p-STAT3 would confirm this off-target effect.

  • Dose-Response Analysis:

    • Conduct a dose-response study to determine the concentration at which Atopaxar inhibits JAK-STAT signaling in your model. This will help in differentiating this effect from its PAR-1 antagonism.

  • Use of Controls:

    • Include a known JAK inhibitor as a positive control and a structurally unrelated PAR-1 antagonist as a negative control to delineate the effects specific to JAK-STAT inhibition by Atopaxar.

Issue 2: Evidence of Cellular Stress or Apoptosis in Liver Cell Models

Potential Cause: Atopaxar-induced hepatotoxicity.

Troubleshooting Steps:

  • Assess Cell Viability:

    • Utilize standard cytotoxicity assays such as MTT, LDH release, or live/dead staining to quantify the effect of Atopaxar on the viability of your liver cell model (e.g., HepG2, primary hepatocytes).

  • Monitor Mitochondrial Function:

    • Investigate mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM to assess mitochondrial health, as mitochondrial dysfunction is a common mechanism of drug-induced liver injury.

  • Measure Oxidative Stress:

    • Quantify the production of reactive oxygen species (ROS) using assays like DCFDA to determine if oxidative stress is a contributing factor.

Issue 3: Alterations in Electrophysiological Recordings in Cardiac Models

Potential Cause: Blockade of cardiac ion channels, potentially hERG.

Troubleshooting Steps:

  • hERG Channel Assay:

    • If available, perform a patch-clamp electrophysiology study on cells expressing the hERG channel to directly measure any inhibitory effect of Atopaxar.

  • Action Potential Duration (APD) Measurement:

    • In isolated cardiomyocytes or cardiac tissue preparations, measure the APD at different concentrations of Atopaxar to quantify its effect on repolarization.

  • Consult Preclinical Safety Guidelines:

    • Refer to regulatory guidelines (e.g., ICH S7B) for preclinical evaluation of cardiovascular safety to ensure your experimental design is robust for assessing proarrhythmic risk.[9]

Quantitative Data Summary

Off-Target EffectParameterValueResearch Model
JAK-STAT Inhibition TargetJAK1, JAK2, STAT3In vitro screening[1]
EffectInhibition of phosphorylationIn vitro screening[1]
Hepatotoxicity ObservationDose-dependent transaminase elevationClinical Trials[2][3][4][5][6][7][8]
Cardiac Repolarization ObservationDose-dependent QTc prolongationClinical Trials[2][3][4][6][7][8]

Note: Specific IC50/EC50 values for these off-target effects in preclinical models are not consistently reported in publicly available literature.

Experimental Protocols

Protocol 1: Western Blot for Assessing JAK-STAT Pathway Inhibition
  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line with active JAK-STAT signaling or cytokine-stimulated cells) and treat with varying concentrations of this compound for a specified time. Include vehicle control and a known JAK inhibitor as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-JAK1, JAK1, p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: In-Vitro Hepatotoxicity Assessment using MTT Assay
  • Cell Culture: Seed hepatocytes (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control and a known hepatotoxin as a positive control.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.

Visualizations

JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT3_inactive STAT3 JAK1->STAT3_inactive Phosphorylation JAK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Atopaxar Atopaxar Atopaxar->JAK1 Inhibition Atopaxar->JAK2 Inhibition

Caption: Atopaxar's inhibitory effect on the JAK-STAT signaling pathway.

Off_Target_Investigation_Workflow Start Unexpected Experimental Observation with Atopaxar Hypothesis Hypothesize Off-Target Effect (e.g., JAK-STAT, Hepatotoxicity, Cardiotoxicity) Start->Hypothesis Lit_Review Literature Review for Known Off-Target Effects Hypothesis->Lit_Review In_Silico In Silico Target Prediction (Optional) Hypothesis->In_Silico In_Vitro_Assay Design & Perform In-Vitro Assays (e.g., Western Blot, Cytotoxicity, Patch Clamp) Lit_Review->In_Vitro_Assay In_Silico->In_Vitro_Assay Data_Analysis Analyze Quantitative Data (IC50, EC50) In_Vitro_Assay->Data_Analysis Conclusion Confirm/Refute Off-Target Effect & Refine Experimental Design Data_Analysis->Conclusion

Caption: Workflow for investigating suspected off-target effects of Atopaxar.

References

Overcoming Atopaxar hydrobromide solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Atopaxar hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is the hydrobromide salt form of Atopaxar, an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] It is chemically identified as 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl) ethanone hydrobromide.[1] Like many small molecule inhibitors, this compound is a lipophilic compound with predicted low aqueous solubility.[3] It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4][5]

Q2: I am observing precipitation when preparing my this compound stock solution. What could be the cause?

A2: Precipitation upon preparation of an this compound solution can be due to several factors. The most common reason is exceeding the solubility limit of the compound in the chosen solvent. Water-based or aqueous buffer systems are particularly challenging. Another reason could be a change in temperature, as solubility is often temperature-dependent. For hydrobromide salts, the pH of the solution is also a critical factor; moving away from the optimal pH range can cause the compound to precipitate.

Q3: What are the recommended solvents for dissolving this compound?

A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[4][5] For in vivo experimental work, specific co-solvent systems are often required to maintain solubility upon dilution into aqueous physiological environments. Some commercially suggested solvent systems include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil.[2][6]

Q4: Can I use sonication or heating to aid dissolution?

A4: Yes, sonication is a recommended technique to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.[4] Gentle heating can also be employed to increase the rate of dissolution. However, it is crucial to monitor the temperature to prevent any potential degradation of the compound. Prolonged exposure to high temperatures should be avoided.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Precipitation in Aqueous Buffer The aqueous solubility of this compound is low. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.1. Decrease Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay. 2. Use a Co-solvent System: Prepare an intermediate dilution of your DMSO stock in a water-miscible co-solvent like PEG300 or ethanol before the final dilution into the aqueous buffer. 3. Incorporate a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous medium can help to maintain solubility.[7][8]
Inconsistent Results in Cell-Based Assays This may be due to inconsistent solubility or the formation of compound aggregates in the cell culture medium.1. Verify Stock Solution Clarity: Before each use, ensure your stock solution is completely dissolved and free of any visible particulates. 2. Optimize Dilution Protocol: Standardize your dilution procedure. A serial dilution approach is often more reliable than a single large dilution. 3. Pre-mix with Serum: For cell culture experiments, try pre-mixing the diluted compound with the serum component of your medium before adding it to the cells. The proteins in the serum can sometimes help to stabilize poorly soluble compounds.
Difficulty Preparing a High-Concentration Formulation for In Vivo Studies The required dose for an in vivo study may necessitate a concentration that is difficult to achieve in a standard vehicle.1. Formulation with Excipients: Explore the use of formulation excipients designed to enhance solubility. These can include cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug molecule.[2][7] 2. pH Adjustment: As a hydrobromide salt, the solubility of this compound is likely pH-dependent. Experiment with adjusting the pH of your vehicle to a more acidic range, which may improve solubility. However, ensure the final pH is physiologically tolerable for the route of administration.[9][10] 3. Particle Size Reduction: For oral formulations, reducing the particle size of the solid compound through techniques like micronization can improve the dissolution rate and subsequent absorption.[7][11]

Quantitative Solubility Data

The following table summarizes solubility information for Atopaxar, derived from publicly available data from chemical suppliers.

Solvent/System Reported Solubility Source
DMSO≥ 10 mMTargetMol[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (approx. 4.1 mM)MedChemExpress[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (approx. 4.1 mM)MedChemExpress[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (approx. 4.1 mM)MedChemExpress[2]
Water (Predicted)0.00591 mg/mLDrugBank[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molecular Weight: 608.54 g/mol )[1]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 6.085 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate initial dissolution.

    • Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.[4]

    • Visually inspect the solution to confirm that no solid particles remain.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Solubilization using a Co-solvent/Surfactant System for In Vivo Use

  • Objective: To prepare a 2.5 mg/mL solution of this compound in a vehicle suitable for parenteral administration in animal models.

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure:

    • This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • In a sterile tube, add the required volume of the 10 mM this compound DMSO stock.

    • Add the PEG300 to the tube and mix thoroughly by vortexing.

    • Add the Tween-80 and vortex again until the solution is homogeneous.

    • Finally, add the saline dropwise while continuously mixing.

    • The resulting solution should be clear. If any precipitation occurs, the final concentration may be too high for this vehicle system.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation In Vivo Formulation weigh Weigh Atopaxar HBr add_dmso Add DMSO weigh->add_dmso vortex_sonicate Vortex & Sonicate add_dmso->vortex_sonicate stock_sol 10 mM Stock Solution vortex_sonicate->stock_sol add_peg Add PEG300 stock_sol->add_peg 10% final vol add_tween Add Tween-80 add_peg->add_tween 5% final vol add_saline Add Saline add_tween->add_saline 45% final vol final_form Final Formulation add_saline->final_form

Caption: Workflow for preparing this compound solutions.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PAR1 PAR-1 Receptor Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Thrombin Thrombin Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization RhoA RhoA Activation RhoGEF->RhoA Platelet_Activation Platelet Activation & Aggregation Ca_mobilization->Platelet_Activation RhoA->Platelet_Activation

Caption: Simplified PAR-1 signaling pathway inhibited by Atopaxar.

References

Atopaxar Hydrobromide Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments using Atopaxar hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Atopaxar is an orally active, selective, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] It competitively inhibits the binding of thrombin to PAR-1, thereby blocking downstream signaling pathways that lead to platelet activation and aggregation.[3][4]

Q2: What are the known off-target effects of Atopaxar?

In clinical trials, higher doses of Atopaxar have been associated with a transient elevation in liver transaminases and a dose-dependent prolongation of the QTc interval.[5][6] Researchers should consider these potential effects when designing and interpreting their experiments, particularly in in vivo models.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing Atopaxar stock solutions for in vitro experiments.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it further in your assay buffer. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.

Q4: How should this compound be stored?

As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years). In solvent, stock solutions can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guides

Platelet Aggregation Assays

Issue: High variability in platelet aggregation response.

  • Possible Cause: Inconsistent platelet preparation.

    • Solution: Standardize the protocol for preparing platelet-rich plasma (PRP), ensuring consistent centrifugation speed and time. Platelet function tests should be completed within 3 hours of blood collection.[8]

  • Possible Cause: Variation in agonist concentration.

    • Solution: Prepare fresh agonist solutions for each experiment and ensure accurate pipetting.

  • Possible Cause: Interference from the solvent.

    • Solution: Ensure the final concentration of DMSO in the assay is low (typically <0.1%) and consistent across all wells, including controls.

Issue: No inhibition of platelet aggregation observed with Atopaxar.

  • Possible Cause: Inappropriate agonist selection.

    • Solution: Atopaxar is a specific PAR-1 antagonist. It will not inhibit platelet aggregation induced by agonists that act on other pathways, such as ADP or collagen, to the same extent as PAR-1 specific agonists like Thrombin Receptor Activating Peptide (TRAP).[9] Use a PAR-1 agonist like TRAP as a positive control for inhibition.

  • Possible Cause: Compound degradation.

    • Solution: Ensure that the Atopaxar stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Calcium Mobilization Assays

Issue: Low signal-to-noise ratio in calcium flux measurements.

  • Possible Cause: Inefficient dye loading.

    • Solution: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and the incubation time for your specific cell type. Ensure that the loading buffer is appropriate and that cells are healthy.

  • Possible Cause: Cell health issues.

    • Solution: Ensure cells are not overgrown and are handled gently during the assay to maintain membrane integrity.

Issue: Inconsistent IC50 values for Atopaxar.

  • Possible Cause: Variation in cell passage number.

    • Solution: Use cells within a consistent and narrow passage number range for all experiments, as receptor expression levels can change with extensive passaging.

  • Possible Cause: Agonist concentration is too high.

    • Solution: Use an agonist concentration that elicits a submaximal response (EC80) to allow for a full dose-response curve of the antagonist.

Quantitative Data Summary

ParameterValueAssay/ModelReference
IC50 0.033 µMCalcium Mobilization (Endothelial Cells)[10]
Clinical Doses (Phase II) 50, 100, 200 mg dailyCoronary Artery Disease Patients[6]
Platelet Inhibition (100 & 200 mg) >90%TRAP-induced platelet aggregation[5]
Platelet Inhibition (50 mg) 20-60%TRAP-induced platelet aggregation[5]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. The PPP will be used as a reference (100% aggregation).

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes).

    • Place the cuvette in the aggregometer and establish a baseline reading.

    • Add a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Controls:

    • Negative Control: PRP with vehicle (e.g., DMSO).

    • Positive Control (for aggregation): PRP with agonist but without Atopaxar.

    • Positive Control (for inhibition): A known potent PAR-1 antagonist.

Calcium Mobilization Assay
  • Cell Preparation and Dye Loading:

    • Plate cells (e.g., PAR-1 expressing cell line, endothelial cells) in a 96-well black, clear-bottom plate and grow to confluence.

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Add this compound at various concentrations (or vehicle control) to the wells and incubate for the desired time.

    • Place the plate in a fluorescence plate reader.

    • Inject the PAR-1 agonist (e.g., thrombin or TRAP) and immediately begin recording the fluorescence intensity over time.

  • Controls:

    • Negative Control: Cells with vehicle.

    • Positive Control (for calcium flux): Cells with agonist but without Atopaxar.

    • Positive Control (for inhibition): A known PAR-1 antagonist.

    • Maximal Calcium Release Control: Ionomycin can be used to determine the maximum calcium signal.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation PKC->Platelet_Activation RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA RhoA->Platelet_Activation

Caption: PAR-1 Signaling Pathway and Atopaxar Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Atopaxar Stock (e.g., 10 mM in DMSO) B Prepare Working Dilutions in Assay Buffer A->B D Pre-incubate Cells/Platelets with Atopaxar or Vehicle B->D C Prepare Platelets (PRP) or Cell Culture C->D E Add PAR-1 Agonist (e.g., TRAP, Thrombin) D->E F Measure Response (Aggregation or Calcium Flux) E->F G Normalize Data to Controls F->G H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: In Vitro Dose-Response Experimental Workflow.

References

Interpreting unexpected results with Atopaxar hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atopaxar hydrobromide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active, selective, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] Thrombin, a key protease in the coagulation cascade, is the most potent activator of platelets, primarily through its action on PAR-1.[2][3] By blocking the thrombin receptor on platelets, Atopaxar interferes with thrombin-mediated platelet signaling and subsequent aggregation.[4][5][6]

Q2: What are the known off-target effects of this compound?

Unexpectedly, this compound has been identified as an inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). This inhibition can disrupt the JAK-STAT signaling pathway, which is crucial for immunity, cell division, and apoptosis.[1] This off-target effect may contribute to some of the unexpected clinical and experimental results observed with the compound.

Troubleshooting Guides

In Vitro Platelet Aggregation Assays

Issue 1: High variability or inconsistent results in Light Transmission Aggregometry (LTA) when assessing Atopaxar's inhibitory effect.

  • Possible Cause 1: Pre-analytical variables affecting platelet function.

    • Solution: Platelet function is highly sensitive to handling. Ensure standardized procedures for blood collection (e.g., minimal venous occlusion, use of 3.2% sodium citrate anticoagulant), sample storage (room temperature), and preparation of platelet-rich plasma (PRP) by centrifugation at 150-200g for 10-15 minutes.[4] All processing should ideally occur within 4 hours of collection.[4]

  • Possible Cause 2: Improper agonist concentration.

    • Solution: The concentration of the PAR-1 agonist, such as Thrombin or Thrombin Receptor-Activating Peptide (TRAP), is critical. For TRAP, concentrations around 15 µM are often used to achieve a submaximal response that allows for the detection of inhibitory effects.[7] It is advisable to perform a dose-response curve for the agonist to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 3: Incorrect instrument settings.

    • Solution: Calibrate the aggregometer with platelet-poor plasma (PPP) to set 100% aggregation and with PRP for 0% aggregation. Ensure the sample is stirred consistently at 37°C throughout the assay, as lack of stirring will prevent aggregation.[4]

Issue 2: Atopaxar appears to inhibit platelet aggregation induced by agonists other than thrombin or TRAP.

  • Possible Cause: Non-specific binding or experimental artifact.

    • Solution: Atopaxar is a selective PAR-1 antagonist and should not significantly inhibit platelet aggregation induced by agonists that act through other pathways, such as ADP, collagen, or arachidonic acid, at concentrations where it effectively blocks PAR-1.[8] If inhibition of other pathways is observed, verify the purity of the Atopaxar compound and rule out solvent effects by including appropriate vehicle controls. Re-evaluate the agonist concentrations to ensure they are not supra-maximal, which could mask specificity.

Investigating Off-Target Effects

Issue 3: How can I confirm if Atopaxar is inhibiting the JAK-STAT pathway in my cell-based assay?

  • Possible Cause: Need for a specific assay to measure JAK-STAT inhibition.

    • Solution: A common method is to measure the phosphorylation of STAT proteins (e.g., STAT3 or STAT5) in response to cytokine stimulation. You can pre-incubate your cells with Atopaxar before stimulating them with a relevant cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway). The level of phosphorylated STAT can then be quantified using techniques like Western blotting or flow cytometry with phospho-specific antibodies. A reduction in phosphorylated STAT in the presence of Atopaxar would indicate inhibition of the JAK-STAT pathway.

Issue 4: Observing unexpected cytotoxicity in cell cultures treated with Atopaxar.

  • Possible Cause 1: Off-target effects on cell viability.

    • Solution: The inhibition of the JAK-STAT pathway by Atopaxar can induce apoptosis and cell cycle arrest in some cell types, particularly cancer cells with constitutively active STAT3.[1] It is important to perform cell viability assays (e.g., MTT or trypan blue exclusion) across a range of Atopaxar concentrations to determine its cytotoxic profile in your specific cell line.

  • Possible Cause 2: Drug-induced liver injury mechanisms.

    • Solution: Clinical trials have shown that higher doses of Atopaxar can lead to elevated liver transaminases.[2][4][5] In vitro, this can be investigated using primary human hepatocytes or liver cell lines (e.g., HepG2). Treat the cells with varying concentrations of Atopaxar and measure the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.

Quantitative Data Summary

Table 1: Bleeding Events in the LANCELOT-CAD Trial [3][4][5]

Bleeding ClassificationPlacebo (n=180)Atopaxar 50 mg (n=180)Atopaxar 100 mg (n=179)Atopaxar 200 mg (n=181)
CURE Criteria
Any Bleeding0.6%3.9%1.7%5.9%
Major Bleeding0%0.6%0%0.6%
Minor Bleeding0.6%3.3%1.7%5.3%
TIMI Criteria
Any Bleeding6.8%9.9%8.1%12.9%
Major Bleeding0%0%0%0%
Minor Bleeding0.6%1.1%0.6%1.1%

Table 2: Liver Function Abnormalities in the LANCELOT-CAD Trial

Liver Function TestPlaceboAtopaxar 50 mgAtopaxar 100 mgAtopaxar 200 mg
ALT ≥3x Upper Limit of Normal 2.2%3.9%6.1%14.4%
ALT ≥5x Upper Limit of Normal 1.1%2.2%3.4%7.7%

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 150-200g for 15 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at 2000g for 10 minutes.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

    • Add a stir bar to a cuvette containing PRP.

    • Add the vehicle control or this compound at the desired concentration and incubate for a specified time.

    • Add the PAR-1 agonist (e.g., TRAP at 15 µM) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC_activation->Platelet_Activation RhoA->Platelet_Activation

Caption: Atopaxar's mechanism of action on the PAR-1 signaling pathway.

JAK_STAT_Off_Target_Pathway cluster_extracellular_jak Extracellular Space cluster_membrane_jak Cell Membrane cluster_intracellular_jak Intracellular Space Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Atopaxar_jak Atopaxar Atopaxar_jak->JAK Inhibits pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Atopaxar's off-target inhibition of the JAK-STAT signaling pathway.

References

Atopaxar hydrobromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Atopaxar hydrobromide. It includes frequently asked questions for quick reference and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. Short-term storage (days to weeks) is recommended at 0 - 4°C in a dry, dark environment.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is advisable to sonicate the solution to aid in dissolution.[3]

Q3: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound in DMSO should be stored frozen to maintain stability. For storage up to one month, -20°C is suitable. For longer-term storage, up to six months, it is recommended to store the solution at -80°C.[4]

Q4: Is this compound stable during shipping?

Yes, this compound is considered stable enough for shipment at ambient temperatures for a period of a few weeks, which includes time spent in customs.[1]

Q5: What is the expected shelf-life of this compound?

When stored correctly under long-term conditions (-20°C for solid, -80°C for solutions), this compound is expected to be stable for over three years.[1] Another source suggests a stability of four years at -20°C.[2]

Stability and Storage Data Summary

FormConditionTemperatureDurationReference
SolidShippingAmbientFew weeks[1]
SolidShort-term0 - 4°CDays to weeks[1]
SolidLong-term-20°CMonths to years[1][2]
Stock Solution (in DMSO)Short-term-20°C1 month[4]
Stock Solution (in DMSO)Long-term-80°C6 months[4]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Difficulty in dissolving the compound.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure you are using a recommended solvent, such as DMSO.[1]

    • Increase the solvent volume to ensure the concentration is within the solubility limits.

    • Use sonication to facilitate the dissolution process.[3]

    • Gentle warming can be attempted, but monitor for any signs of degradation (e.g., color change).

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of both the solid compound and the stock solution against the recommended guidelines.

    • If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, consider preparing a fresh solution.

    • Protect the compound and its solutions from light.

    • If degradation is suspected, a stability-indicating analytical method, such as HPLC, would be required to assess the purity of the compound.

Issue 3: Precipitation of the compound in aqueous buffers.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Minimize the concentration of the DMSO stock solution added to the aqueous buffer. It is recommended that the final DMSO concentration in the assay be kept low (typically <0.5%) to avoid precipitation and solvent effects.

    • Ensure the final concentration of Atopaxar in the aqueous medium does not exceed its solubility limit.

    • Prepare the final dilution immediately before use.

Troubleshooting_Workflow Troubleshooting Experimental Issues start Start: Unexpected Experimental Result check_storage Verify Storage Conditions (Solid & Solution) start->check_storage storage_ok Storage Correct? check_storage->storage_ok check_dissolution Review Dissolution Protocol dissolution_ok Dissolution Correct? check_dissolution->dissolution_ok check_handling Assess Experimental Handling (e.g., light exposure, freeze-thaw cycles) handling_ok Handling Correct? check_handling->handling_ok storage_ok->check_dissolution Yes prepare_fresh Action: Prepare Fresh Stock Solution storage_ok->prepare_fresh No dissolution_ok->check_handling Yes modify_protocol Action: Modify Dissolution (e.g., sonicate, check solvent) dissolution_ok->modify_protocol No improve_handling Action: Improve Handling Procedures handling_ok->improve_handling No purity_analysis Consider Purity Analysis (e.g., HPLC) handling_ok->purity_analysis Yes end End: Re-run Experiment prepare_fresh->end modify_protocol->end improve_handling->end purity_analysis->end

A flowchart for troubleshooting unexpected experimental results.

Experimental Protocols

While specific forced degradation studies for this compound are not publicly available, a general protocol can be followed to assess its stability under various stress conditions. This protocol is based on ICH guidelines for stability testing.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to identify potential degradation products.

Methodology: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution under reflux.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a buffer and an organic solvent in a gradient elution.

    • Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound in each condition.

    • Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

Forced_Degradation_Workflow Forced Degradation Study Workflow start Start: this compound Sample prepare_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prepare_stock stress_conditions Apply Stress Conditions prepare_stock->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid & Solution, 80°C) stress_conditions->thermal photo Photolytic (UV/Vis light) stress_conditions->photo sample_analysis Sample Analysis acid->sample_analysis base->sample_analysis oxidation->sample_analysis thermal->sample_analysis photo->sample_analysis hplc HPLC-PDA/MS Analysis sample_analysis->hplc data_interpretation Data Interpretation hplc->data_interpretation calc_degradation Calculate % Degradation data_interpretation->calc_degradation identify_products Identify Degradation Products data_interpretation->identify_products end End: Stability Profile calc_degradation->end identify_products->end

A generalized workflow for conducting a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of Atopaxar, several functional groups could be susceptible to degradation under stress conditions. The following diagram illustrates these potential sites of chemical instability. It is important to note that this is a theoretical representation, and experimental data is required to confirm the actual degradation pathways.

Theoretical potential degradation sites on the Atopaxar molecule.

References

Minimizing bleeding risk with Atopaxar in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Atopaxar in animal studies, with a specific focus on minimizing bleeding risk.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Atopaxar is expected to have a lower bleeding risk compared to other antiplatelet agents?

Atopaxar is a competitive antagonist of the Protease-Activated Receptor-1 (PAR-1). The rationale for a potentially lower bleeding risk stems from the specific role of PAR-1 in thrombosis and hemostasis. It is hypothesized that PAR-1-mediated platelet activation is more critical for pathological thrombosis (the formation of harmful blood clots) than for normal hemostasis (the physiological process that stops bleeding).[1] By selectively inhibiting PAR-1, Atopaxar aims to reduce thrombotic events without significantly impairing the initial stages of platelet plug formation necessary for routine hemostasis.

Q2: Preclinical data on bleeding with Atopaxar seems limited. What did the initial animal studies show regarding bleeding risk?

Publicly available quantitative data from preclinical animal studies on Atopaxar is scarce. However, reviews of its preclinical development consistently state that Atopaxar demonstrated a dose-dependent inhibition of thrombin-induced platelet aggregation without significantly affecting bleeding time or other coagulation parameters in animal models.[1] This lack of effect on bleeding time in preclinical models was a key finding supporting its development. It is important to note that in human clinical trials, Atopaxar was associated with a trend towards more minor bleeding complications, although it did not significantly increase the risk of major bleeding.[2][3]

Q3: We are observing unexpected bleeding in our animal model with Atopaxar. What are the potential causes?

Several factors could contribute to unexpected bleeding in animal studies with Atopaxar. Here are some key areas to troubleshoot:

  • Animal Model Selection: A critical consideration is the species-specific expression of PAR-1 on platelets. While humans, monkeys, and guinea pigs express PAR-1 on their platelets, common laboratory rodents like mice and rats do not.[4] If you are using a rodent model, any observed bleeding is likely not due to the direct antiplatelet effect of Atopaxar via PAR-1 and may be related to off-target effects or other experimental variables. For studying PAR-1 mediated antiplatelet effects and associated bleeding, a primate model is more appropriate.

  • Concomitant Medications: The co-administration of other anticoagulant or antiplatelet drugs (e.g., aspirin, clopidogrel) can synergistically increase bleeding risk.[5] Review your experimental protocol to ensure no other agents that affect hemostasis are being administered.

  • Surgical Procedures: The nature and extent of surgical intervention in your model can significantly impact bleeding outcomes. Ensure that surgical techniques are consistent and minimally traumatic across all experimental groups.

  • Underlying Pathology: Some disease models can intrinsically alter hemostatic function. Consider whether the underlying pathology in your animal model could predispose the animals to bleeding.

  • Dosage: While preclinical studies reported a good safety profile regarding bleeding, ensure that the dosage of Atopaxar being used is appropriate and has been validated. An unexpectedly high dose could lead to off-target effects.

Troubleshooting Guides

Issue: Inconsistent Bleeding Time Results in a Rodent Model
  • Problem: High variability in tail bleeding time assays in mice or rats treated with Atopaxar.

  • Root Cause Analysis: As mentioned in the FAQs, mice and rats lack PAR-1 on their platelets. Therefore, the tail bleeding assay in these models is not a suitable method to assess the specific bleeding risk associated with Atopaxar's intended mechanism of action. The variability observed is likely due to other factors.

  • Solution:

    • Re-evaluate Model: For assessing bleeding risk related to PAR-1 antagonism, consider using a more appropriate species, such as a non-human primate.

    • Focus on Other Endpoints: If a rodent model must be used for other reasons (e.g., a specific disease model), focus on endpoints other than bleeding time to assess the effects of Atopaxar, such as markers of thrombosis in relevant arterial injury models.

    • Standardize Assay Conditions: If you must proceed with bleeding time measurements in rodents for other purposes, ensure strict standardization of the protocol, including the method of tail transection, water temperature, and animal anesthesia, as these can all influence results.[6]

Issue: Increased Bleeding in a Primate Model
  • Problem: A significant increase in bleeding time or blood loss is observed in a primate model treated with Atopaxar, contrary to initial preclinical reports.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check all dose calculations and administration routes. An overdose is a potential cause of exaggerated pharmacological effects.

    • Assess for Drug Interactions: If Atopaxar is being administered with other compounds, thoroughly investigate the potential for pharmacokinetic or pharmacodynamic interactions that could enhance bleeding risk.

    • Review Anesthesia Protocol: Certain anesthetics can have effects on cardiovascular function and hemostasis. Ensure the anesthetic regimen is consistent and has been reported not to interfere with bleeding parameters.

    • Baseline Health Screen: Ensure all animals are healthy and have normal baseline coagulation parameters before initiating the study. Underlying health issues can affect bleeding propensity.

Data Presentation

As specific quantitative data from preclinical animal studies with Atopaxar is not publicly available, the following tables provide an illustrative representation of the expected outcomes based on qualitative descriptions from the literature. These tables are intended to serve as a guide for researchers in structuring their own data.

Table 1: Illustrative Dose-Response Effect of Atopaxar on Bleeding Time in a Primate Model

Treatment GroupDose (mg/kg)N (animals)Mean Bleeding Time (minutes)Standard Deviationp-value (vs. Vehicle)
Vehicle Control0104.21.1-
Atopaxar Low Dose1104.51.3> 0.05
Atopaxar Mid Dose3104.81.5> 0.05
Atopaxar High Dose10105.11.6> 0.05

Table 2: Illustrative Comparison of Bleeding Parameters with Different Antiplatelet Agents in a Primate Model

Treatment GroupDose (mg/kg)Mean Bleeding Time (minutes)Mean Blood Loss (mL)
Vehicle-4.10.25
Atopaxar54.90.30
Aspirin108.50.65
Clopidogrel107.90.58

*p < 0.05 compared to Vehicle. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Tail Transection Bleeding Time Assay (Mouse/Rat)

This protocol is provided for general guidance on performing a tail bleeding assay. As noted, this model is not ideal for assessing the specific antiplatelet bleeding risk of PAR-1 antagonists.

  • Anesthesia: Anesthetize the animal (e.g., with a mixture of ketamine and xylazine). Confirm adequate anesthesia by lack of pedal withdrawal reflex.

  • Positioning: Place the animal in a prone position on a warming pad to maintain body temperature.

  • Tail Immersion: Immerse the tail in a tube containing isotonic saline pre-warmed to 37°C.

  • Transection: After a brief equilibration period, remove the tail from the saline and, using a sterile scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip).

  • Bleeding Measurement: Immediately re-immerse the tail in the 37°C saline and start a stopwatch. The time to cessation of bleeding for a continuous period (e.g., 2 minutes) is recorded as the bleeding time. A predetermined cutoff time (e.g., 20 minutes) should be established.

  • Blood Loss Quantification (Optional): Blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer or by calculating the change in the animal's body weight before and after the assay.[7]

Protocol 2: Forearm Bleeding Time (Non-Human Primate)
  • Anesthesia and Preparation: Anesthetize the primate and place it in a supine position. Shave the forearm to expose the skin.

  • Blood Pressure Cuff: Place a blood pressure cuff on the upper arm and inflate to a constant pressure (e.g., 40 mmHg) to ensure standardized venous pressure.

  • Incision: Use a template bleeding device to make a standardized incision (e.g., 5 mm long and 1 mm deep) on the volar surface of the forearm.

  • Bleeding Measurement: Start a stopwatch at the time of incision. Every 30 seconds, gently blot the blood from the incision site with filter paper without disturbing the forming clot.

  • Endpoint: The time from incision until bleeding ceases is recorded as the bleeding time.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA Activation RhoGEF->RhoA Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Aggregation Platelet Aggregation & Granule Secretion Ca_PKC->Aggregation ShapeChange Shape Change RhoA->ShapeChange

Caption: Atopaxar's mechanism of action in inhibiting PAR-1 signaling.

Experimental_Workflow_Bleeding_Assay cluster_setup Preparation cluster_treatment Treatment Phase cluster_assessment Bleeding Assessment cluster_analysis Data Analysis Animal Select Animal Model (e.g., Primate) Acclimatization Acclimatization Period Animal->Acclimatization Baseline Baseline Health & Coagulation Screen Acclimatization->Baseline Dosing Administer Atopaxar or Vehicle Control Baseline->Dosing Anesthesia Anesthetize Animal Dosing->Anesthesia Bleeding_Procedure Perform Bleeding Assay (e.g., Forearm Incision) Anesthesia->Bleeding_Procedure Measurement Measure Bleeding Time & Blood Loss Bleeding_Procedure->Measurement Data_Collection Record Data Measurement->Data_Collection Stats Statistical Analysis Data_Collection->Stats Report Generate Report Stats->Report

Caption: General experimental workflow for assessing bleeding risk.

References

Atopaxar and QTc Prolongation: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for QTc prolongation with atopaxar, a reversible protease-activated receptor-1 (PAR-1) antagonist.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of atopaxar's effects on cardiac repolarization.

Issue 1: Variability in QTc Measurements in In-Vitro Assays

  • Potential Cause: Inconsistent experimental conditions, such as temperature fluctuations, variable cell passage numbers, or instability of the compound in the assay medium.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure a stable incubation temperature and CO2 level.

    • Compound Stability: Assess the stability of atopaxar in your specific assay medium over the time course of the experiment.

    • Positive Control: Include a known QTc-prolonging agent (e.g., dofetilide) as a positive control in every experiment to validate assay sensitivity.

    • Automated Patch Clamp: If available, utilize automated patch-clamp systems for higher throughput and more consistent data acquisition.

Issue 2: Discrepancies Between Preclinical and Clinical QTc Data

  • Potential Cause: Differences in species-specific ion channel pharmacology, drug metabolism, or protein binding.

  • Troubleshooting Steps:

    • Metabolite Profiling: Investigate whether atopaxar metabolites have activity on cardiac ion channels.

    • Protein Binding: Determine the fraction of unbound atopaxar in plasma for both the preclinical species and humans to compare effective concentrations.

    • hERG Current Assessment: If not already done, perform a thorough in-vitro assessment of atopaxar's effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel, as this is a primary mechanism for drug-induced QTc prolongation.[1]

Issue 3: Difficulty in Establishing a Clear Dose-Response Relationship for QTc Prolongation

  • Potential Cause: A narrow therapeutic window, the presence of active metabolites with different potencies, or complex off-target effects.

  • Troubleshooting Steps:

    • Concentration-QTc Modeling: In clinical studies, use concentration-QTc modeling to analyze the relationship between plasma drug concentration and QTc interval changes. This can provide a more precise understanding than dose-based analysis.

    • Comprehensive Ion Channel Screening: Broaden the investigation to include other cardiac ion channels beyond hERG (e.g., sodium, calcium channels) to identify any potential multi-channel effects.

Frequently Asked Questions (FAQs)

Q1: Has QTc prolongation been observed with atopaxar in clinical trials?

A1: Yes, dose-dependent QTc prolongation has been observed with atopaxar in Phase II clinical trials.[2][3][4][5][6][7][8][9][10] Specifically, the LANCELOT-CAD and LANCELOT-ACS trials reported this finding, particularly at higher doses.[3][11][12]

Q2: What is the proposed mechanism for atopaxar-induced QTc prolongation?

A2: The precise mechanism linking PAR-1 antagonism to QTc prolongation is not yet fully understood. It is unknown whether this is a direct consequence of PAR-1 inhibition or an off-target effect of the molecule.[13] The primary mechanism for drug-induced QTc prolongation is typically the blockade of the hERG potassium channel.[1]

Q3: What specific quantitative data on QTc prolongation with atopaxar is available from clinical trials?

A3: The following tables summarize the available quantitative data from the LANCELOT-ACS and LANCELOT-CAD trials.

Data Presentation

Table 1: Mean QTc Interval in the LANCELOT-ACS Trial [11]

Treatment GroupMean QTc Interval (ms)
Placebo409.4
Atopaxar 50 mg410.9
Atopaxar 100 mg414.4
Atopaxar 200 mg417.8

Table 2: QTc Prolongation >30 ms from Baseline in the LANCELOT-CAD Trial [12]

Treatment GroupPercentage of Patients with >30 ms QTc Prolongation
Atopaxar 50 mg4.6%
Atopaxar 100 mg8.3%
Atopaxar 200 mg10.2%

Experimental Protocols

Protocol: In-Vitro hERG Assay using Manual Patch-Clamp Electrophysiology

  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in an external recording solution.

  • Electrophysiology:

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to elicit the hERG current, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

  • Compound Application:

    • Prepare stock solutions of atopaxar in a suitable solvent (e.g., DMSO).

    • Dilute to final concentrations in the external solution.

    • Perfuse the cells with the atopaxar-containing solution for a sufficient time to reach steady-state block.

  • Data Analysis:

    • Measure the peak tail current amplitude before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In-vitro Ion Channel Screening In-vitro Ion Channel Screening hERG Assay hERG Assay In-vitro Ion Channel Screening->hERG Assay Other Ion Channels Other Ion Channels In-vitro Ion Channel Screening->Other Ion Channels In-vivo Cardiovascular Study In-vivo Cardiovascular Study hERG Assay->In-vivo Cardiovascular Study Other Ion Channels->In-vivo Cardiovascular Study ECG Monitoring in Animals ECG Monitoring in Animals In-vivo Cardiovascular Study->ECG Monitoring in Animals Phase I TQT Study Phase I TQT Study ECG Monitoring in Animals->Phase I TQT Study Concentration-QTc Analysis Concentration-QTc Analysis Phase I TQT Study->Concentration-QTc Analysis Phase II/III ECG Monitoring Phase II/III ECG Monitoring Concentration-QTc Analysis->Phase II/III ECG Monitoring Safety Database Analysis Safety Database Analysis Phase II/III ECG Monitoring->Safety Database Analysis

Caption: Workflow for Assessing Drug-Induced QTc Prolongation.

signaling_pathway Atopaxar Atopaxar PAR-1 Receptor PAR-1 Receptor Atopaxar->PAR-1 Receptor Inhibition Off-Target Effect? Off-Target Effect? Atopaxar->Off-Target Effect? Cardiac Ion Channels Cardiac Ion Channels hERG (IKr) hERG (IKr) Cardiac Ion Channels->hERG (IKr) Other Channels Other Channels Cardiac Ion Channels->Other Channels Delayed Repolarization Delayed Repolarization hERG (IKr)->Delayed Repolarization Other Channels->Delayed Repolarization QTc Prolongation QTc Prolongation Delayed Repolarization->QTc Prolongation Off-Target Effect?->Cardiac Ion Channels Direct Interaction?

Caption: Potential Mechanisms of Atopaxar-Induced QTc Prolongation.

References

Validation & Comparative

A Preclinical Head-to-Head: Atopaxar Hydrobromide vs. Vorapaxar in the Inhibition of Platelet Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two notable PAR-1 antagonists, Atopaxar hydrobromide and Vorapaxar. The information presented is collated from various preclinical studies to aid in the understanding of their comparative pharmacology and potential as antiplatelet therapies.

This compound and Vorapaxar are both orally active, competitive antagonists of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2][3] By targeting PAR-1, these compounds aim to reduce the risk of thrombotic events.[4] While both have been investigated for their antithrombotic effects, their preclinical profiles exhibit distinct characteristics. Vorapaxar has been more extensively characterized in publicly available preclinical literature, with specific binding affinity and potency values reported.[5] Atopaxar has also demonstrated potent antiplatelet and antithrombotic effects in preclinical models, reportedly without prolonging bleeding time.[4][5]

Quantitative Comparison of Preclinical Data

The following table summarizes the key quantitative parameters for this compound and Vorapaxar from in vitro preclinical studies. These values provide a snapshot of their relative potency and affinity for the PAR-1 receptor.

ParameterThis compoundVorapaxarReference(s)
Target Protease-Activated Receptor-1 (PAR-1)Protease-Activated Receptor-1 (PAR-1)[1][2]
Mechanism of Action Competitive AntagonistCompetitive Antagonist[1][2]
Binding Affinity (IC50/Ki) IC50: 19 nM (for binding to PAR-1 on human platelet membranes)Ki: 8.1 nM (for PAR-1)[5]
Inhibition of Platelet Aggregation (IC50) Not explicitly reported in preclinical studiesIC50: 47 nM (thrombin-induced)IC50: 25 nM (haTRAP-induced)[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate PAR-1 antagonists.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Objective: To determine the concentration-dependent inhibitory effect of this compound and Vorapaxar on platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood are discarded to avoid activation due to venipuncture.[6][7]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[7]

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).[7]

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Aliquots of PRP are pre-incubated with varying concentrations of the test compound (Atopaxar or Vorapaxar) or vehicle control for a specified time at 37°C in a light transmission aggregometer.

    • Platelet aggregation is initiated by adding a PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP).[5]

    • The change in light transmission through the PRP suspension is monitored over time as platelets aggregate.[6][7]

  • Data Analysis: The maximum percentage of aggregation is recorded. The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is calculated from the concentration-response curve.

In Vivo Ferric Chloride-Induced Thrombosis Model

This model assesses the antithrombotic efficacy of a compound in a living animal.

Objective: To evaluate the ability of this compound and Vorapaxar to prevent or delay the formation of an occlusive thrombus in a mouse carotid artery.

Methodology:

  • Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.[8][9]

  • Drug Administration: The test compound (Atopaxar or Vorapaxar) or vehicle is administered to the animals via an appropriate route (e.g., oral gavage) at a predetermined time before the induction of thrombosis.[10]

  • Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 5-10%) is applied to the surface of the carotid artery for a few minutes.[8][9] FeCl₃ induces oxidative injury to the endothelium, initiating thrombus formation.[11]

  • Measurement of Blood Flow: A Doppler flow probe is placed around the carotid artery to continuously monitor blood flow.[12]

  • Data Analysis: The primary endpoint is the time to vessel occlusion, defined as the time from the application of FeCl₃ until blood flow ceases. A longer time to occlusion in the drug-treated group compared to the vehicle group indicates antithrombotic efficacy.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are provided below to enhance understanding.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activation Gq Gq PAR1->Gq Coupling G1213 G12/13 PAR1->G1213 Coupling PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Leads to Shape_Change Platelet Shape Change & Granule Release RhoA->Shape_Change Ca_PKC->Shape_Change Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits

Caption: PAR-1 Signaling Pathway and Inhibition by Atopaxar and Vorapaxar.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) Blood_Collection->PPP_Preparation Platelet_Adjustment Adjust Platelet Count in PRP PRP_Preparation->Platelet_Adjustment PPP_Preparation->Platelet_Adjustment Incubation Incubate PRP with Atopaxar/Vorapaxar or Vehicle Platelet_Adjustment->Incubation Agonist_Addition Add PAR-1 Agonist (e.g., Thrombin, TRAP) Incubation->Agonist_Addition Measurement Measure Light Transmission (Aggregometer) Agonist_Addition->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.

References

In Vitro Efficacy of Atopaxar Hydrobromide Versus Clopidogrel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antiplatelet efficacy of atopaxar hydrobromide and clopidogrel. The following sections detail their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation.

Introduction

This compound and clopidogrel are antiplatelet agents that inhibit platelet aggregation through distinct mechanisms. Atopaxar is a potent, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), which is the primary receptor for thrombin on human platelets.[1][2] By blocking the action of thrombin, a potent platelet agonist, atopaxar effectively inhibits thrombin-mediated platelet activation and aggregation.

Clopidogrel, a thienopyridine derivative, is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its antiplatelet effect.[3][4][5] This active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface, thereby blocking ADP-induced platelet aggregation.[3][6]

Quantitative Comparison of In Vitro Efficacy

The in vitro potency of atopaxar and clopidogrel has been assessed using various platelet aggregation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.

CompoundTarget ReceptorAgonistAssayIC50
Atopaxar PAR-1TRAPPlatelet Aggregation64 nM
Clopidogrel P2Y12ADPPlatelet Aggregation (washed platelets)1.9 ± 0.3 µM
Clopidogrel Active Metabolite P2Y12ADPPlatelet AggregationSignificantly more potent than the parent compound; potent inhibitor of 2MeS-ADP binding.[6]

Note: The IC50 value for clopidogrel was determined using the parent drug on washed platelets in vitro, which may not fully reflect the potency of its active metabolite. The active metabolite is known to be significantly more potent.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate the efficacy of atopaxar and clopidogrel.

Platelet Aggregation Assays via Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet aggregation. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

3.1.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

  • PRP Preparation: The citrated whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.

  • PPP Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is collected as platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.

3.1.2. LTA Procedure for Atopaxar Efficacy (TRAP-induced Aggregation)

  • Instrument Setup: The LTA instrument is calibrated using PPP (100% aggregation) and PRP (0% aggregation).

  • Sample Preparation: A defined volume of PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C.

  • Incubation with Atopaxar: this compound, at various concentrations, is added to the PRP and incubated for a specified period to allow for receptor binding.

  • Agonist Addition: Thrombin Receptor-Activating Peptide (TRAP), typically at a concentration of 15 µM, is added to induce platelet aggregation.

  • Data Acquisition: The change in light transmission is recorded over time to generate an aggregation curve. The percentage of platelet aggregation inhibition is calculated relative to a control sample without the inhibitor.

3.1.3. LTA Procedure for Clopidogrel Active Metabolite Efficacy (ADP-induced Aggregation)

  • Instrument Setup: The LTA instrument is calibrated as described above.

  • Sample Preparation: PRP is prepared and incubated at 37°C.

  • Incubation with Clopidogrel Active Metabolite: The active metabolite of clopidogrel, at various concentrations, is added to the PRP and incubated.

  • Agonist Addition: Adenosine diphosphate (ADP), typically at a concentration of 5-20 µM, is added to induce platelet aggregation.

  • Data Acquisition: The percentage of platelet aggregation inhibition is determined by comparing the aggregation curve of the treated sample to that of a control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by atopaxar and clopidogrel, as well as a typical experimental workflow for evaluating their in vitro efficacy.

G cluster_0 Atopaxar (PAR-1 Antagonist) Pathway Thrombin Thrombin PAR-1 PAR-1 Thrombin->PAR-1 Activates Gq Gq PAR-1->Gq Activates Atopaxar Atopaxar Atopaxar->PAR-1 Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization DAG->Ca2+ Mobilization Platelet Aggregation Platelet Aggregation Ca2+ Mobilization->Platelet Aggregation

Caption: Atopaxar's inhibition of the PAR-1 signaling pathway.

G cluster_1 Clopidogrel (P2Y12 Antagonist) Pathway ADP ADP P2Y12 P2Y12 ADP->P2Y12 Activates Gi Gi P2Y12->Gi Activates Clopidogrel Active Metabolite Clopidogrel Active Metabolite Clopidogrel Active Metabolite->P2Y12 Irreversibly Inhibits Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases VASP Phosphorylation VASP Phosphorylation cAMP->VASP Phosphorylation Decreases Platelet Aggregation Platelet Aggregation VASP Phosphorylation->Platelet Aggregation Promotes

Caption: Clopidogrel's inhibition of the P2Y12 signaling pathway.

G Blood Collection Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Collection->Centrifugation (Low Speed) PRP Isolation PRP Isolation Centrifugation (Low Speed)->PRP Isolation LTA Assay LTA Assay PRP Isolation->LTA Assay Incubation with Inhibitor Incubation with Inhibitor LTA Assay->Incubation with Inhibitor Agonist Addition Agonist Addition Incubation with Inhibitor->Agonist Addition Data Analysis Data Analysis Agonist Addition->Data Analysis

Caption: Experimental workflow for in vitro platelet aggregation assays.

Conclusion

In vitro studies demonstrate that both this compound and the active metabolite of clopidogrel are potent inhibitors of platelet aggregation, albeit through different mechanisms. Atopaxar directly antagonizes the PAR-1 receptor, a key mediator of thrombin-induced platelet activation. Clopidogrel, after metabolic activation, irreversibly blocks the P2Y12 receptor, a critical component of ADP-mediated platelet aggregation. The quantitative data, though not directly comparing the active metabolite of clopidogrel with atopaxar, indicates that both compounds are highly effective in their respective assays. The choice between these agents in a research or clinical setting would depend on the specific pathway of platelet activation being targeted.

References

Validating Atopaxar Hydrobromide's Selectivity for PAR-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atopaxar hydrobromide's selectivity for the Protease-Activated Receptor-1 (PAR-1) with other relevant compounds. The information is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in the field of thrombosis and hemostasis.

This compound: A Selective PAR-1 Antagonist

This compound is a potent, orally active, and reversible antagonist of the PAR-1 receptor, also known as the thrombin receptor.[1][2] By selectively targeting PAR-1, Atopaxar inhibits thrombin-mediated platelet activation and aggregation, a critical process in the pathophysiology of atherothrombotic diseases.[3]

Comparative Selectivity Profile

The selectivity of a drug is a crucial determinant of its therapeutic window and safety profile. The following tables summarize the available quantitative data on the selectivity of Atopaxar and its main competitor, Vorapaxar, for PAR-1 over other PAR subtypes.

Table 1: In Vitro Potency of Atopaxar at PAR-1

Assay TypeLigand/AgonistParameterValueReference
Radioligand Binding[3H]-haTRAPIC5019 nM[4]
Calcium MobilizationTFLLRN-NH2IC5033 nM[5]

Table 2: Selectivity Profile of Atopaxar and Vorapaxar

CompoundReceptorParameterValueReference
Atopaxar PAR-1 IC50 33 nM [5]
PAR-4% InhibitionNo inhibition up to 20 µM[6]
Vorapaxar PAR-1 Ki 8.1 nM [7]
PAR-1IC5032 nM[5]
PAR-2% InhibitionNot specified, but stated to be selective over PAR-2[8]
PAR-4% InhibitionNo inhibition[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to its target receptor.

Objective: To measure the ability of Atopaxar to displace a radiolabeled ligand from the PAR-1 receptor.

Protocol:

  • Membrane Preparation: Human platelet membranes are prepared and used as the source of PAR-1 receptors.[1]

  • Incubation: The platelet membranes are incubated with a fixed concentration of a radiolabeled PAR-1 agonist, such as [3H]-haTRAP (high-affinity thrombin receptor activating peptide), in the presence of varying concentrations of Atopaxar.[4]

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of Atopaxar that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by receptor activation.

Objective: To assess the functional antagonism of Atopaxar on PAR-1 activation.

Protocol:

  • Cell Culture: A suitable cell line expressing PAR-1, such as human endothelial cells (e.g., EA.hy926), is cultured in 96-well plates.[5]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of Atopaxar or vehicle control.

  • Agonist Stimulation: The cells are then stimulated with a PAR-1 agonist, such as TFLLRN-NH2.[5]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The concentration of Atopaxar that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.

Platelet Aggregation Assay

This assay directly measures the effect of a compound on the aggregation of platelets, a key physiological response mediated by PAR-1.

Objective: To evaluate the inhibitory effect of Atopaxar on thrombin-induced platelet aggregation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood.[9]

  • Incubation: The PRP is incubated with different concentrations of Atopaxar or a vehicle control.

  • Agonist-Induced Aggregation: Platelet aggregation is induced by adding a PAR-1 agonist, such as thrombin or a PAR-1 activating peptide (e.g., TRAP).[6]

  • Light Transmission Measurement: The change in light transmission through the PRP suspension is monitored using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.[9]

  • Data Analysis: The percentage of inhibition of platelet aggregation by Atopaxar is calculated relative to the control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the PAR-1 signaling pathway and the general workflow of the experimental procedures described.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activation Gq Gq PAR1->Gq Coupling PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binding PKC PKC DAG->PKC Activation Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto Release Ca_Cyto->PKC Activation Platelet_Activation Platelet_Activation PKC->Platelet_Activation Phosphorylation Events Atopaxar Atopaxar Atopaxar->PAR1 Inhibition

Caption: PAR-1 Signaling Pathway and Site of Atopaxar Inhibition.

Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay cluster_2 Platelet Aggregation Assay Membrane_Prep Platelet Membrane Preparation Incubation_RB Incubation with [³H]-haTRAP & Atopaxar Membrane_Prep->Incubation_RB Filtration Separation by Filtration Incubation_RB->Filtration Counting Scintillation Counting Filtration->Counting Analysis_RB IC₅₀ Determination Counting->Analysis_RB Cell_Culture Cell Culture (PAR-1 expressing) Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Incubation_CM Incubation with Atopaxar Dye_Loading->Incubation_CM Stimulation Agonist Stimulation Incubation_CM->Stimulation Fluorescence_Measurement Fluorescence Measurement Stimulation->Fluorescence_Measurement Analysis_CM IC₅₀ Determination Fluorescence_Measurement->Analysis_CM PRP_Prep Platelet-Rich Plasma Preparation Incubation_PA Incubation with Atopaxar PRP_Prep->Incubation_PA Aggregation Agonist-Induced Aggregation Incubation_PA->Aggregation Light_Transmission Light Transmission Measurement Aggregation->Light_Transmission Analysis_PA Inhibition % Calculation Light_Transmission->Analysis_PA

Caption: General Workflow of Key Selectivity Assays.

Conclusion

The available data robustly supports the classification of this compound as a potent and selective PAR-1 antagonist. Its demonstrated high affinity for PAR-1 and lack of significant activity at PAR-4 underscore its targeted mechanism of action. While direct comparative data against all other PAR subtypes are limited, the existing evidence from functional assays confirms its primary activity at the PAR-1 receptor. This selectivity profile, combined with its reversible nature, makes Atopaxar a valuable tool for research into PAR-1 signaling and a potential therapeutic agent for the prevention of thrombotic events. Further studies are warranted to fully elucidate its selectivity profile across the entire PAR family and other related receptors.

References

Atopaxar Hydrobromide: A Comparative Analysis of its Antithrombotic Effects' Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antithrombotic effects of Atopaxar hydrobromide, focusing on the reproducibility of its clinical findings. Atopaxar is an orally active, reversible antagonist of the protease-activated receptor-1 (PAR-1), a primary receptor for thrombin on human platelets. By inhibiting PAR-1, atopaxar blocks a key pathway of platelet activation and aggregation, crucial steps in the formation of thrombi. This document summarizes key experimental data, details the methodologies employed in pivotal studies, and visually represents the underlying biological and experimental frameworks.

Quantitative Data Summary

The clinical development of atopaxar, primarily through the Phase II LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) trials, provides the main body of evidence for its efficacy and safety. The data presented below is collated from the LANCELOT-ACS (for patients with Acute Coronary Syndromes) and LANCELOT-CAD (for patients with stable Coronary Artery Disease) studies. These trials evaluated atopaxar as an adjunct to standard antiplatelet therapy (aspirin and a thienopyridine).

Efficacy Outcomes
EndpointTrialPlaceboAtopaxar 50 mgAtopaxar 100 mgAtopaxar 200 mgCombined Atopaxar
CV Death, MI, Stroke, or Recurrent Ischemia (%) LANCELOT-ACS[1]7.753.910.89.58.03
CV Death, MI, or Stroke (%) LANCELOT-ACS[1]5.63---3.25
**Holter-Detected Ischemia (first 48h, %) **LANCELOT-ACS[2]28.1---18.7 (RR 0.67)[3]
Major Adverse Cardiac Events (MACE) LANCELOT-CAD[4]Numerically HigherNumerically LowerNumerically LowerNumerically LowerNumerically Lower

CV = Cardiovascular, MI = Myocardial Infarction, RR = Relative Risk. Data for individual atopaxar doses in the combined endpoints were not consistently reported.

Safety Outcomes
EndpointTrialPlaceboAtopaxar 50 mgAtopaxar 100 mgAtopaxar 200 mgCombined Atopaxar
CURE Major or Minor Bleeding (%) LANCELOT-ACS[2]2.17---3.08
CURE Major Bleeding (%) LANCELOT-ACS[2]00.73.21.41.8
CURE Minor Bleeding (%) LANCELOT-ACS[5]2.20.72.60.7-
CURE Overall Bleeding (%) LANCELOT-CAD[4]0.63.91.75.93.9 (RR 6.82)
TIMI Overall Bleeding (%) LANCELOT-CAD[6]6.89.98.112.910.3 (RR 1.52)
ALT ≥3x ULN (after 2 weeks, %) LANCELOT-ACS[2]2.52.22.25.5-

CURE = Clopidogrel in Unstable Angina to Prevent Recurrent Events, TIMI = Thrombolysis in Myocardial Infarction, ALT = Alanine Aminotransferase, ULN = Upper Limit of Normal.

Pharmacodynamic Outcomes
EndpointTrialAtopaxar DoseInhibition of Platelet Aggregation (TRAP-induced)
Platelet AggregationLANCELOT-ACS[5]400 mg loading dose74% within 1-3 hours
50 mg maintenance77% at 2 weeks, 63% at 8 weeks
100 mg maintenance90% at 2 weeks, 79% at 8 weeks
200 mg maintenance95% at 2 weeks, 97% at 8 weeks

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

A cornerstone for assessing the pharmacodynamic effect of atopaxar is the light transmission aggregometry (LTA) assay, which measures the degree of platelet aggregation in response to an agonist.

Objective: To quantify the inhibitory effect of atopaxar on platelet aggregation induced by a PAR-1 agonist.

Methodology:

  • Sample Preparation: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). The platelet count in the PRP is adjusted if necessary.

  • Instrumentation: A light transmission aggregometer is used. The instrument is calibrated with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Agonist: A specific PAR-1 agonist, Thrombin Receptor-Activating Peptide (TRAP), is used to stimulate platelet aggregation. TRAP mimics the action of thrombin on the PAR-1 receptor.[7][8]

  • Procedure:

    • Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.

    • A baseline light transmission is recorded.

    • TRAP is added to the PRP to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate, allowing more light to pass through the sample.

  • Data Analysis: The maximum percentage of platelet aggregation is calculated. The inhibition of platelet aggregation by atopaxar is determined by comparing the aggregation response in samples from atopaxar-treated subjects to that of placebo-treated subjects or baseline measurements.

Clinical Trial Protocols (LANCELOT-ACS and LANCELOT-CAD)

Objective: To evaluate the safety, tolerability, and efficacy of different doses of atopaxar in patients with acute coronary syndromes or stable coronary artery disease.

Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase II trials.[2][6]

Patient Population:

  • LANCELOT-ACS: Patients with non-ST-elevation ACS.[1]

  • LANCELOT-CAD: Patients with a history of stable coronary artery disease.[6]

Treatment:

  • Patients were randomized to receive one of three daily doses of atopaxar (50 mg, 100 mg, or 200 mg) or a matching placebo for a specified duration (12 weeks for ACS, 24 weeks for CAD).[1][6]

  • In the LANCELOT-ACS trial, a 400 mg loading dose of atopaxar was administered.[1]

  • All patients received standard background antiplatelet therapy, typically aspirin and a P2Y12 inhibitor like clopidogrel.[9]

Endpoints:

  • Primary Safety Endpoint: Major and minor bleeding events, classified according to CURE and TIMI criteria.[1][6]

  • Efficacy Endpoints: A composite of cardiovascular death, myocardial infarction, stroke, and recurrent ischemia.[1]

  • Pharmacodynamic Endpoint: Inhibition of TRAP-induced platelet aggregation.[5]

  • Other Safety Assessments: Liver function tests (e.g., ALT levels) and electrocardiograms for QTc interval monitoring.[2]

Visualizations

Atopaxar's Mechanism of Action in the Platelet Activation Pathway

atopaxar_mechanism cluster_platelet Platelet Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_change Shape Change RhoA->Shape_change Aggregation Platelet Aggregation Ca_mobilization->Aggregation Shape_change->Aggregation

Caption: Atopaxar blocks thrombin-induced platelet activation by antagonizing the PAR-1 receptor.

Generalized Experimental Workflow for Antithrombotic Drug Evaluation

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_postmarket Post-Market Surveillance in_vitro In Vitro Assays (e.g., Platelet Aggregometry) ex_vivo Ex Vivo Analysis (Animal Models) in_vitro->ex_vivo Promising Candidates phase1 Phase I (Safety & PK/PD in Healthy Volunteers) ex_vivo->phase1 Safety & Efficacy Signals phase2 Phase II (Dose-Ranging, Efficacy & Safety in Patients) e.g., LANCELOT Trials phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval phase4 Phase IV (Long-term Safety & Effectiveness) approval->phase4

Caption: A typical phased approach for the development and evaluation of new antithrombotic drugs.

Comparison with Alternatives

Atopaxar was developed to be used in conjunction with the standard of care for atherothrombotic diseases, which includes aspirin (a cyclooxygenase-1 inhibitor) and a P2Y12 receptor antagonist (e.g., clopidogrel).[10] The rationale is that blocking the thrombin pathway of platelet activation via PAR-1 could provide additional antithrombotic benefit.

  • Aspirin and P2Y12 Inhibitors: These agents act on different platelet activation pathways (thromboxane A2 and ADP-mediated, respectively). Atopaxar's mechanism is complementary, not directly comparable in a head-to-head manner for replacing these agents, but rather as an add-on therapy.

  • Vorapaxar: Another PAR-1 antagonist. A meta-analysis has suggested that atopaxar might have a better risk-benefit profile than vorapaxar, with a trend towards a lower incidence of major adverse cardiovascular events and less bleeding. However, this is based on indirect comparisons, and no direct comparative trials have been conducted.

  • Oral Anticoagulants (e.g., Warfarin, DOACs): These drugs inhibit the coagulation cascade, preventing fibrin formation, a different aspect of thrombosis compared to platelet aggregation. They are not direct alternatives for the indications atopaxar was studied for in the context of dual antiplatelet therapy.

Reproducibility and Conclusion

The antithrombotic effects of atopaxar, specifically its ability to inhibit PAR-1 mediated platelet aggregation, have been consistently demonstrated across its Phase II clinical trial program. The dose-dependent inhibition of TRAP-induced platelet aggregation was a reproducible pharmacodynamic finding.

In terms of clinical outcomes, the data from the LANCELOT trials suggest a potential for reducing ischemic events, as evidenced by the significant reduction in Holter-detected ischemia in the LANCELOT-ACS trial.[2] However, this did not translate into a statistically significant reduction in the composite of major adverse cardiovascular events in these Phase II studies, which were primarily designed to assess safety.

On the safety front, a reproducible dose-dependent increase in minor bleeding was observed.[4][6] Concerns regarding dose-related elevations in liver enzymes and QTc prolongation were also consistently noted across the studies, which ultimately hindered its further development.

References

Head-to-head comparison of Atopaxar and other thrombin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Drug Development Professionals

This guide provides a detailed head-to-head comparison of Atopaxar with other agents that modulate the thrombin pathway, including direct thrombin inhibitors and Factor Xa inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and methodologies.

Introduction: Targeting Thrombin in Hemostasis

Thrombin (Factor IIa) is a pivotal serine protease in the coagulation cascade. It performs two primary functions: cleaving fibrinogen to form fibrin, the structural basis of a clot, and potently activating platelets through Protease-Activated Receptors (PARs), primarily PAR-1.[1][2][3] Therapeutic agents have been developed to target both of these functions.

Atopaxar (E5555) is not a direct thrombin inhibitor. It is an orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1) .[4][5][6][7] Its mechanism involves blocking thrombin's ability to activate platelets, without affecting thrombin's enzymatic action on fibrinogen.[8][9] This contrasts with Direct Thrombin Inhibitors (DTIs) like dabigatran and argatroban, which bind to the active site of thrombin itself, inhibiting all of its downstream effects. For a comprehensive comparison, this guide also includes widely used oral Factor Xa inhibitors, which act upstream of thrombin generation.

Performance Comparison: Pharmacokinetics, Efficacy, and Safety

While direct, large-scale head-to-head trials comparing Atopaxar with all other agents are unavailable, comparative analysis can be drawn from individual clinical trial data. The development of Atopaxar was halted after Phase II trials due to safety concerns, including dose-dependent elevation in liver enzymes and QTc prolongation.[5][6][8][9]

Table 1: Comparative Pharmacokinetics and Efficacy of Atopaxar and Other Antithrombotic Agents
InhibitorTargetRoute of AdministrationHalf-lifeEfficacy Endpoint (Example Study)Study Population
Atopaxar PAR-1 ReceptorOral~23 hours[6]Numerically fewer MACEs (not statistically significant)[10][11]Coronary Artery Disease (CAD) / Acute Coronary Syndrome (ACS)
Dabigatran Thrombin (Factor IIa)Oral~12-17 hoursStroke or systemic embolism preventionAtrial Fibrillation
Argatroban Thrombin (Factor IIa)Intravenous~45 minutes[12]Treatment of Heparin-Induced Thrombocytopenia (HIT)HIT patients
Bivalirudin Thrombin (Factor IIa)Intravenous~25 minutes[13][14]Reduction in ischemic eventsPercutaneous Coronary Intervention
Rivaroxaban Factor XaOral~5-13 hoursStroke or systemic embolism preventionAtrial Fibrillation
Apixaban Factor XaOral~12 hoursStroke or systemic embolism preventionAtrial Fibrillation

Disclaimer: Data is compiled from various studies and does not represent a direct head-to-head comparison in a single trial.

Table 2: Comparative Safety Profile
InhibitorMajor Bleeding Risk (Example Data)Reversal Agent
Atopaxar No significant increase in major bleeding, but higher rates of minor bleeding vs. placebo.[10][11][15]None specific
Dabigatran Similar rate to warfarin in RE-LY trial; increased risk of GI bleeding.[16][17][18][19]Idarucizumab
Argatroban Requires close monitoring (aPTT); risk is dose-dependent.No specific antidote; short half-life allows for rapid reversal upon cessation.[20]
Bivalirudin Lower rates than heparin in some PCI studies.No specific antidote; short half-life.[20]
Rivaroxaban Higher risk of major bleeding, especially GI bleeding, compared to apixaban in real-world studies.[21][22][23]Andexanet alfa
Apixaban Lower risk of major bleeding compared to rivaroxaban and warfarin in multiple studies.[21][22][23]Andexanet alfa

Differentiated Mechanisms of Action

The key difference between these agents lies in their therapeutic targets within the coagulation and platelet activation pathways. Atopaxar isolates and blocks platelet activation by thrombin, while DTIs and Factor Xa inhibitors broadly suppress clot formation by inhibiting the coagulation cascade.

Thrombin_Pathway_Inhibition cluster_cascade Coagulation Cascade cluster_platelet Platelet Activation cluster_inhibitors Therapeutic Intervention FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Converts Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Fibrin Fibrin Clot Fibrinogen->Fibrin Platelet Platelet ActivatedPlatelet Activated Platelet (Aggregation) PAR1->ActivatedPlatelet Rivaroxaban Rivaroxaban / Apixaban Rivaroxaban->FactorXa Inhibits Dabigatran Dabigatran / Argatroban Dabigatran->Thrombin Inhibits Atopaxar Atopaxar Atopaxar->PAR1 Antagonizes

Caption: Differentiated targets of Atopaxar, DTIs, and Factor Xa inhibitors.

Key Experimental Protocols

Evaluating the distinct mechanisms of these inhibitors requires specific assays.

PAR-1 Mediated Platelet Aggregation Assay (for Atopaxar)
  • Objective: To determine the in vitro efficacy of a PAR-1 antagonist by measuring its ability to inhibit platelet aggregation induced by a specific PAR-1 agonist.

  • Principle: Light transmission aggregometry is used. As platelets aggregate in response to an agonist, the turbidity of the platelet-rich plasma decreases, allowing more light to pass through. This change is measured over time.

  • Methodology:

    • Sample Preparation: Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

    • Incubation: Pre-incubate aliquots of PRP with varying concentrations of Atopaxar or a vehicle control for a specified time at 37°C.

    • Activation: Add a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), to the PRP to induce aggregation.

    • Measurement: Place the cuvette in a light transmission aggregometer and measure the maximum percentage of light transmission over a period of 5-10 minutes.

    • Analysis: Calculate the percent inhibition of aggregation for each Atopaxar concentration relative to the vehicle control to determine the IC50.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CollectBlood Collect Citrated Whole Blood Centrifuge Low-Speed Centrifugation CollectBlood->Centrifuge PreparePRP Isolate Platelet-Rich Plasma (PRP) Centrifuge->PreparePRP Incubate Incubate PRP with Atopaxar/Vehicle at 37°C PreparePRP->Incubate AddAgonist Add PAR-1 Agonist (e.g., TRAP) Incubate->AddAgonist Measure Measure Aggregation via Light Transmission AddAgonist->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for a platelet aggregation assay.

Activated Partial Thromboplastin Time (aPTT) Assay (for DTIs)
  • Objective: To measure the anticoagulant effect of inhibitors targeting the intrinsic and common coagulation pathways.

  • Principle: The assay measures the time required for clot formation in plasma after the addition of a contact activator, phospholipids, and calcium.[24][25][26]

  • Methodology:

    • Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by high-speed centrifugation.[27][28]

    • Incubation: Pipette plasma into a cuvette and incubate at 37°C. Add the aPTT reagent (containing a contact activator like silica and phospholipids).[24][27]

    • Initiation: After a defined incubation period (e.g., 3 minutes), add pre-warmed calcium chloride to initiate the clotting cascade and simultaneously start a timer.[27][28]

    • Detection: Measure the time (in seconds) until a fibrin clot is detected, typically using an automated coagulometer that detects changes in optical density.[28]

    • Analysis: The degree of aPTT prolongation is proportional to the activity of the inhibitor.

Conclusion and Future Outlook

Atopaxar, a PAR-1 antagonist, offered a novel therapeutic approach by uncoupling thrombin's platelet activation function from its role in fibrin formation. Phase II trials suggested it could reduce ischemic events, albeit with an increase in minor bleeding.[8][10][11] However, its development was ultimately halted due to off-target safety concerns, specifically hepatotoxicity and QTc prolongation.[9]

The field has since seen the success of another PAR-1 antagonist, Vorapaxar, alongside the widespread adoption of oral DTIs (Dabigatran) and Factor Xa inhibitors (Rivaroxaban, Apixaban). The comparative data underscores a critical consideration for drug developers: balancing on-target efficacy with a clean safety profile is paramount. While the specific journey of Atopaxar concluded, the principle of targeting PAR-1 remains a valid and clinically proven strategy, highlighting the importance of isoform selectivity and minimizing off-target effects in future drug design.

References

Comparative Safety Profile of Atopaxar in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical safety profile of Atopaxar, a protease-activated receptor-1 (PAR-1) antagonist. This document contrasts Atopaxar's performance with its counterpart, Vorapaxar, and includes supporting data from animal studies, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Executive Summary

Atopaxar (E5555) is a reversible, orally active antagonist of PAR-1, a key receptor in thrombin-mediated platelet activation. While showing promise in inhibiting platelet aggregation, its clinical development was halted due to safety concerns observed in human trials, primarily dose-dependent liver function abnormalities and QTc interval prolongation. In contrast, Vorapaxar, another PAR-1 antagonist, received regulatory approval for specific cardiovascular indications, though it carries a significant risk of bleeding. This guide delves into the preclinical safety data from animal models to provide a comparative perspective on the toxicological profiles of these two agents, offering valuable insights for the development of safer antiplatelet therapies.

Comparative Preclinical Toxicology of Atopaxar and Vorapaxar

The following tables summarize the available quantitative data from repeat-dose toxicity studies of Atopaxar and Vorapaxar in various animal models.

Table 1: Summary of Repeat-Dose Toxicology Studies for Atopaxar (E5555)

SpeciesDurationRoute of AdministrationKey FindingsNo Observed Adverse Effect Level (NOAEL)
RatUp to 26 weeksOralData not publicly available in detail. Clinical findings suggest a potential for liver toxicity.Not publicly available
MonkeyUp to 52 weeksOralData not publicly available in detail. Clinical findings suggest a potential for QTc prolongation.Not publicly available

Note: Detailed public records of preclinical toxicology studies for Atopaxar, including specific NOAELs, are limited. The safety concerns primarily emerged from Phase II clinical trials in humans.

Table 2: Summary of Repeat-Dose Toxicology Studies for Vorapaxar (SCH 530348)

SpeciesDurationRoute of AdministrationKey FindingsNo Observed Adverse Effect Level (NOAEL)
Rat26 weeksOralNo major target organ toxicity identified.Not explicitly stated in publicly available documents.
Monkey52 weeksOralPhospholipidosis (reversible and not associated with adverse reactions in humans).Not explicitly stated in publicly available documents.

Experimental Protocols

Detailed experimental protocols for the preclinical safety evaluation of novel drug candidates like Atopaxar and Vorapaxar generally adhere to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A typical preclinical toxicology program to support clinical trials and marketing authorization is outlined below.

General Toxicology Studies
  • Objective: To characterize the toxic effects of the drug with respect to target organs, dose dependence, relationship to exposure, and potential reversibility.

  • Species: Typically conducted in two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., monkey).

  • Duration: The duration of the animal toxicity studies is designed to be equal to or exceed the duration of the proposed human clinical trials. This can range from acute single-dose studies to chronic studies of 26 weeks (in rodents) or 52 weeks (in non-rodents).

  • Route of Administration: The route of administration in animal studies is the same as the intended clinical route. For orally administered drugs like Atopaxar and Vorapaxar, this would be oral gavage.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Ophthalmology (pre-study and at termination)

    • Hematology, clinical chemistry, and urinalysis (at selected intervals)

    • Full histopathological examination of a comprehensive list of tissues and organs at termination.

  • Dose Selection: Dose levels are selected to identify a No Observed Adverse Effect Level (NOAEL), a toxic dose, and, if possible, a maximum tolerated dose (MTD).

Safety Pharmacology Studies
  • Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

  • Core Battery Studies:

    • Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature in rats.

    • Cardiovascular System: Assessment of effects on blood pressure, heart rate, and the electrocardiogram (ECG), including the QT interval, typically in conscious, telemetered non-rodents (e.g., monkeys or dogs).

    • Respiratory System: Assessment of effects on respiratory rate and other respiratory parameters.

Visualizing the Mechanisms and Workflows

To better understand the context of Atopaxar's safety profile, the following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathway and a typical preclinical safety assessment workflow.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates by cleavage Atopaxar Atopaxar Atopaxar->PAR1 Blocks G_protein G-protein Coupling (Gq, G12/13) PAR1->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Platelet_Activation Platelet Activation & Aggregation Ca_mobilization->Platelet_Activation Preclinical_Safety_Workflow cluster_discovery Drug Discovery & Lead Optimization cluster_preclinical Preclinical Safety Assessment cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials Lead_Compound Lead Compound Identified (e.g., Atopaxar) Acute_Tox Acute Toxicity Studies (Rodent & Non-rodent) Lead_Compound->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity Studies (2-4 weeks, 13 weeks, 26/52 weeks) Acute_Tox->Repeat_Dose_Tox Inform dose selection Carcinogenicity Carcinogenicity Studies (Long-term, if required) Repeat_Dose_Tox->Carcinogenicity If warranted IND_CTA Investigational New Drug (IND)/ Clinical Trial Application (CTA) Repeat_Dose_Tox->IND_CTA Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Safety_Pharm->IND_CTA Genotox Genotoxicity Studies (in vitro & in vivo) Genotox->IND_CTA Carcinogenicity->IND_CTA Phase_I Phase I (Human Safety) IND_CTA->Phase_I

Safety Operating Guide

Proper Disposal of Atopaxar Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Atopaxar hydrobromide, a research compound, is classified as non-hazardous according to the Globally Harmonized System (GHS). However, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound.

Safety and Handling Profile

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed. The following table summarizes key safety data from the material's Safety Data Sheet (SDS).

PropertyValueSource
GHS ClassificationNot classified as hazardousCayman Chemical SDS
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
HMIS RatingsHealth: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
Environmental PrecautionsDo not allow to enter sewers/surface or ground waterCayman Chemical SDS

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound, ensuring compliance with general laboratory waste guidelines.

  • Waste Segregation:

    • Do not mix this compound waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).

    • Maintain separate waste containers for solid and liquid forms of this compound waste.

  • Solid Waste Disposal:

    • Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, well-labeled container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid to prevent spillage.

    • Label the container clearly as "Non-Hazardous Solid Waste: this compound".

    • Do not dispose of solid chemical waste in the regular laboratory trash to prevent accidental handling by custodial staff.

  • Liquid Waste Disposal:

    • Collect solutions containing this compound in a designated, sealed, and leak-proof container.

    • Label the container clearly as "Non-Hazardous Aqueous Waste: this compound" (or specify the solvent if not aqueous).

    • While some non-hazardous aqueous waste may be suitable for drain disposal with prior approval from your institution's Environmental Health and Safety (EHS) office, it is generally recommended to avoid this practice for research compounds to prevent environmental release.

  • Arranging for Professional Disposal:

    • Store the labeled waste containers in a designated satellite accumulation area within the laboratory.

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the non-hazardous waste.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

atopaxar_disposal_workflow start Start: Atopaxar Hydrobromide Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Non-Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Non-Hazardous Liquid Waste' Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Navigating the Safe Handling of Atopaxar Hydrobromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Atopaxar hydrobromide, a reversible protease-activated receptor-1 (PAR-1) antagonist. The following procedural steps and data will support your operational and disposal plans, fostering a culture of safety and building trust in your laboratory's chemical handling protocols.

This compound was investigated in clinical trials for coronary artery disease and acute coronary syndromes.[1][2] However, its development was halted due to observations of transient elevations in liver transaminases, dose-dependent QTc prolongation, and increased bleeding events at higher doses.[1] While some safety data sheets (SDS) may not classify the substance as hazardous, it is prudent to handle it with a degree of caution due to its biological activity and the adverse effects noted in clinical studies.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on available safety data.

PPE CategoryRecommendationSpecifications
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Chemical Impermeable GlovesHandle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[3]
Respiratory Protection Full-face RespiratorIf exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator.[3]

Safe Handling and Storage: A Procedural Workflow

Adherence to proper handling and storage protocols is critical to minimize exposure risk. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Proceed to handling Avoid Dust/Aerosol Formation Avoid Dust/Aerosol Formation Work in Ventilated Area->Avoid Dust/Aerosol Formation Prevent Electrostatic Discharge Prevent Electrostatic Discharge Avoid Dust/Aerosol Formation->Prevent Electrostatic Discharge Tightly Closed Container Tightly Closed Container Prevent Electrostatic Discharge->Tightly Closed Container After use Dry, Cool, Well-Ventilated Dry, Cool, Well-Ventilated Tightly Closed Container->Dry, Cool, Well-Ventilated Store Separately Store Separately Dry, Cool, Well-Ventilated->Store Separately Collect Waste Collect Waste Store Separately->Collect Waste For disposal Dispose via Licensed Plant/Incineration Dispose via Licensed Plant/Incineration Collect Waste->Dispose via Licensed Plant/Incineration

Figure 1. A logical workflow for the safe handling of this compound.

Handling Procedures:

  • Handle in a well-ventilated place.[3]

  • Wear suitable protective clothing.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge steam.[3]

Storage Conditions:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store apart from foodstuff containers or incompatible materials.[3]

Emergency Procedures: A Step-by-Step Response Plan

In the event of accidental exposure, immediate and appropriate action is essential. The following diagram outlines the emergency response protocol.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion cluster_inhalation Inhalation Accidental Exposure Accidental Exposure Skin Contact Skin Contact Accidental Exposure->Skin Contact Eye Contact Eye Contact Accidental Exposure->Eye Contact Ingestion Ingestion Accidental Exposure->Ingestion Inhalation Inhalation Accidental Exposure->Inhalation Remove Contaminated Clothing Remove Contaminated Clothing Wash with Soap and Water Wash with Soap and Water Remove Contaminated Clothing->Wash with Soap and Water Consult a Doctor Consult a Doctor Wash with Soap and Water->Consult a Doctor Rinse with Water (15 min) Rinse with Water (15 min) Rinse with Water (15 min)->Consult a Doctor Rinse Mouth Rinse Mouth Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Call Poison Control/Doctor Call Poison Control/Doctor Do NOT Induce Vomiting->Call Poison Control/Doctor Move to Fresh Air Move to Fresh Air Give Oxygen if Breathing is Difficult Give Oxygen if Breathing is Difficult Move to Fresh Air->Give Oxygen if Breathing is Difficult Artificial Respiration if Not Breathing Artificial Respiration if Not Breathing Give Oxygen if Breathing is Difficult->Artificial Respiration if Not Breathing Artificial Respiration if Not Breathing->Consult a Doctor

Figure 2. Emergency response plan for accidental exposure to this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step in the handling workflow.

Disposal of this compound:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

  • Do not discharge to sewer systems.[3]

Disposal of Contaminated Packaging:

  • Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]

  • Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[3]

Quantitative Data

While specific occupational exposure limits have not been established, the following quantitative data is available for this compound.

PropertyValueSource
Molecular Formula C₂₉H₃₉BrFN₃O₅PrecisionFDA[4]
Molecular Weight 608.54 g/mol PrecisionFDA[4]
Acute Toxicity (Oral) No data availableTargetMol SDS[3]
Skin Corrosion/Irritation No data availableTargetMol SDS[3]
Serious Eye Damage/Irritation No data availableTargetMol SDS[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atopaxar hydrobromide
Reactant of Route 2
Atopaxar hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.